5-Bromoimidazo[1,2-a]pyrimidine
Description
BenchChem offers high-quality 5-Bromoimidazo[1,2-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromoimidazo[1,2-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H4BrN3 |
|---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
5-bromoimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-2-8-6-9-3-4-10(5)6/h1-4H |
InChI Key |
OOLIAKRKTTYPHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=NC2=N1)Br |
Origin of Product |
United States |
Foundational & Exploratory
De Novo Synthesis and Mechanistic Evaluation of 5-Bromoimidazo[1,2-a]pyrimidine: Overcoming Regiochemical Constraints
Executive Summary
In the realm of medicinal chemistry and drug development, the 5-bromoimidazo[1,2-a]pyrimidine scaffold is a highly prized intermediate. The bromine atom at the C5 position serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations), enabling the rapid diversification of structure-activity relationships (SAR) for lead optimization (1)[1]. However, accessing this specific regioisomer requires circumventing the inherent electronic bias of the parent heterocycle. This technical guide details the mechanistic rationale and validated protocols for the de novo synthesis of 5-bromoimidazo[1,2-a]pyrimidine.
The Regiochemical Conundrum: Why Direct Bromination Fails
As an Application Scientist, I frequently see synthetic routes fail because they rely on direct electrophilic aromatic substitution (EAS) for C5 halogenation. The π-electron density in the imidazo[1,2-a]pyrimidine system is heavily localized on the five-membered imidazole moiety, while the pyrimidine ring is electronically deactivated (2)[2].
Consequently, treating the parent imidazo[1,2-a]pyrimidine with standard brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) exclusively yields the 3-bromo regioisomer (3)[3]. The C3 position is the most nucleophilic site, making direct bromination unsuitable for selective C5 functionalization (4)[4].
To circumvent this, we must adopt a de novo construction strategy, leveraging the thermodynamic stability of a 5-oxo intermediate, followed by a targeted deoxyhalogenation.
Fig 1: Regiochemical logic tree demonstrating the necessity of de novo synthesis for C5 bromination.
Mechanistic Pathway: De Novo Core Assembly and Deoxybromination
Step 1: Core Assembly via Condensation
The synthesis begins with the condensation of 2-aminoimidazole with a 1,3-dielectrophile (such as ethyl propiolate or methyl 3-methoxyacrylate). This leverages the dual nucleophilicity of 2-aminoimidazole. The exocyclic primary amine attacks the more electrophilic center of the dielectrophile. Subsequent intramolecular cyclization by the endocyclic imidazole nitrogen onto the ester carbon yields the thermodynamically stable imidazo[1,2-a]pyrimidin-5(1H)-one.
Step 2: Deoxybromination via POBr₃
The critical transformation is the conversion of the C5-oxo group to a bromine atom using phosphoryl bromide (POBr₃). The mechanism relies on lactam-lactim tautomerization . The lactim (5-hydroxy) tautomer acts as an oxygen nucleophile, attacking the highly electrophilic phosphorus of POBr₃. This displaces a bromide ion and forms a highly reactive phosphorodibromidate intermediate. The liberated bromide ion then executes an S_NAr-like addition-elimination attack at the C5 carbon, expelling the leaving group and yielding the target 5-bromoimidazo[1,2-a]pyrimidine.
Fig 2: Mechanism of POBr3-mediated deoxybromination via lactam-lactim tautomerization.
Quantitative Data and Reagent Selection
Selecting the correct halogenation strategy is paramount for structural fidelity. The table below summarizes the causality behind reagent selection and the expected outcomes based on empirical data.
| Parameter | Direct EAS (NBS) | Deoxybromination (POBr₃) |
| Target Regioisomer | 3-Bromoimidazo[1,2-a]pyrimidine | 5-Bromoimidazo[1,2-a]pyrimidine |
| Reaction Mechanism | Electrophilic Aromatic Substitution | Nucleophilic Substitution (S_NAr) |
| Electronic Driver | Electron-rich imidazole π-system | Lactim oxygen nucleophilicity |
| Typical Yield | 85 - 95% | 65 - 80% |
| Strategic Utility | C3-Functionalization | C5-Functionalization |
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for each reagent choice and built-in quality control checkpoints.
Protocol A: Synthesis of Imidazo[1,2-a]pyrimidin-5(1H)-one
Causality: Neutralizing the sulfate salt of 2-aminoimidazole frees the nucleophilic amines. Low-temperature addition of the alkyne prevents uncontrolled polymerization, while refluxing drives the thermodynamically favored amide bond formation to completion.
-
Preparation: Suspend 2-aminoimidazole sulfate (1.0 equiv) in anhydrous methanol.
-
Neutralization: Add sodium methoxide (2.0 equiv) portion-wise at 0 °C. Stir for 30 minutes to liberate the free base. Filter off the precipitated sodium sulfate.
-
Condensation: To the filtrate at 0 °C, add ethyl propiolate (1.1 equiv) dropwise over 15 minutes.
-
Cyclization: Heat the reaction mixture to reflux (65 °C) for 12 hours under an inert argon atmosphere.
-
Workup: Cool to room temperature, concentrate under reduced pressure, and recrystallize the crude solid from ethanol to afford the pure 5-oxo intermediate.
-
Validation: LC-MS should confirm the mass of the intermediate. The disappearance of the alkyne proton in ¹H NMR confirms cyclization.
Protocol B: Deoxybromination to 5-Bromoimidazo[1,2-a]pyrimidine
Causality: POBr₃ is a moisture-sensitive, aggressive electrophile. The addition of N,N-dimethylaniline acts as a "proton sponge" to neutralize the generated HBr, preventing the acidic degradation of the sensitive imidazole ring.
-
Setup: Suspend Imidazo[1,2-a]pyrimidin-5(1H)-one (1.0 equiv) in anhydrous toluene in a flame-dried flask.
-
Activation: Add POBr₃ (3.0 equiv) and a catalytic amount of N,N-dimethylaniline (0.2 equiv).
-
Substitution: Heat the mixture to 100 °C for 4-6 hours. Monitor the reaction via TLC (EtOAc/Hexane 1:1) until the starting material is consumed.
-
Quenching: Cool the mixture to 0 °C and carefully pour it over crushed ice to safely hydrolyze unreacted POBr₃.
-
Neutralization & Extraction: Neutralize the aqueous phase to pH 7-8 using saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purification: Purify via silica gel flash chromatography.
-
Validation (Quality Control): The product exhibits a distinct downfield shift in the ¹H NMR spectrum for the C6 proton (appearing as a doublet around 7.2–7.5 ppm) due to the adjacent electronegative bromine atom. This definitively distinguishes it from the C3-bromo regioisomer (5)[5].
References
-
Title: 3-Bromoimidazo[1,2-a]pyrimidine | C6H4BrN3 | CID 2763871 Source: PubChem (NIH) URL: [Link]
-
Title: Novel Combretastatin-2-aminoimidazole Analogues as Potent Tubulin Assembly Inhibitors Source: ResearchGate URL: [Link]
Sources
Physicochemical Profiling and Synthetic Utility of 5-Bromoimidazo[1,2-a]pyrimidine: A Technical Guide for Drug Discovery
Executive Summary
The functionalization of fused bicyclic heterocycles is a cornerstone of modern drug discovery. Among these, the imidazo[1,2-a]pyrimidine scaffold is highly privileged, frequently incorporated into therapeutic agents targeting central nervous system (CNS) disorders, viral infections, and oncology[1].
As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization of these electron-rich cores. 5-Bromoimidazo[1,2-a]pyrimidine emerges as a critical, versatile synthetic intermediate in this domain. The strategic placement of the bromine atom at the C5 position provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions, enabling rapid structure-activity relationship (SAR) exploration[2]. This whitepaper details the physicochemical properties, structural characterization, and field-proven methodologies for utilizing this crucial building block.
Structural and Physicochemical Properties
Understanding the baseline physicochemical parameters of 5-Bromoimidazo[1,2-a]pyrimidine is essential for predicting its behavior in biphasic reaction mixtures and its stability during long-term storage.
Quantitative Data Summary
Below is a consolidated profile of the compound's core properties, synthesized from standard chemical registries[2][3][4]:
| Property | Value |
| Chemical Name | 5-Bromoimidazo[1,2-a]pyrimidine |
| CAS Registry Number | 1784394-19-9 |
| Molecular Formula | C₆H₄BrN₃ |
| Molecular Weight | 198.02 g/mol |
| InChIKey | OOLIAKRKTTYPHF-UHFFFAOYSA-N |
| Core SMILES | c1cnc2nccn2c1 (Imidazo[1,2-a]pyrimidine core) |
| Storage Conditions | Inert atmosphere, 2-8°C (Protect from light/moisture) |
Electronic Properties and Structural Elucidation
The stability and reactivity of the C5-Br bond are dictated by the electronic distribution across the fused bicyclic system. Advanced computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses, are often employed to visualize the weak non-covalent interactions and van der Waals forces that dictate the crystal packing and stability of this halogenated core[5].
For routine empirical validation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. In ¹³C NMR, the chemical shifts of the carbon atoms in the imidazo[1,2-a]pyrimidine core are highly sensitive to the electronic effects of the C5 halogen. Typically, the (hetero)aryl carbon nuclei resonate in the range of δ 94.6–162.2 ppm [5]. The presence of the heavy bromine atom at C5 induces a characteristic upfield shift at the ipso-carbon due to the heavy-atom effect, which is a critical diagnostic marker during structural verification.
Strategic Functionalization: The C5 Halogen Advantage
The primary strategic importance of 5-bromoimidazo[1,2-a]pyrimidine lies in its amenability to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Buchwald-Hartwig couplings)[2].
Why the C5 Position? The C5 position is adjacent to the bridgehead nitrogen of the pyrimidine ring. The inductive electron-withdrawing effect of the adjacent nitrogen atoms polarizes the C-Br bond, lowering the activation energy required for the oxidative addition of Palladium(0). This makes the C5 position significantly more reactive toward cross-coupling than the C2 or C3 positions on the imidazole ring, allowing for highly regioselective functionalization.
Mechanistic Pathway: Palladium-Catalyzed Cross-Coupling
To successfully manipulate this intermediate, one must understand the catalytic cycle. The diagram below illustrates the fundamental steps of a Suzuki-Miyaura cross-coupling utilizing 5-bromoimidazo[1,2-a]pyrimidine.
Fig 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the C5 position.
Experimental Methodology: Field-Proven C5 Suzuki-Miyaura Protocol
Do not treat cross-coupling as a simple "mix and heat" exercise. The following protocol is a self-validating system designed to maximize yield while suppressing protodeboronation and homocoupling side reactions.
Objective: Introduction of an aryl/heteroaryl group at the C5 position.
Reagents
-
Substrate: 5-Bromoimidazo[1,2-a]pyrimidine (1.0 eq)
-
Coupling Partner: Arylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂ (0.05 eq)
-
Base: K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 0.2 M concentration)
Step-by-Step Workflow & Causality Analysis
-
Reaction Setup & Reagent Loading
-
Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 5-bromoimidazo[1,2-a]pyrimidine, the arylboronic acid, and K₂CO₃.
-
Causality: Loading all bench-stable solids first allows for simultaneous purging of the reaction vessel. Oxygen must be rigorously excluded to prevent the rapid oxidation of the active Pd(0) species to inactive Pd(II) complexes.
-
-
Solvent Addition & Rigorous Degassing
-
Action: Add the 1,4-Dioxane/H₂O mixture. Degas the resulting suspension via three consecutive freeze-pump-thaw cycles (or sparge with high-purity argon for 20 minutes).
-
Causality: The biphasic solvent system is non-negotiable. 1,4-Dioxane provides excellent solubility for the organic precursors, while water is strictly required to dissolve the inorganic K₂CO₃. The dissolved base coordinates with the boronic acid to form a reactive "ate" complex [R-B(OH)₃]⁻, which is the actual species that undergoes transmetalation with the Pd(II) center.
-
-
Catalyst Introduction
-
Action: Temporarily remove the septum under a positive stream of argon and quickly add Pd(dppf)Cl₂. Reseal and purge the headspace.
-
Causality: Pd(dppf)Cl₂ is specifically selected for this transformation. The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a strict cis-geometry on the palladium intermediate. Because reductive elimination requires the two coupling partners to be cis to one another, this ligand choice drastically accelerates product formation and outcompetes degradation pathways.
-
-
Thermal Activation & Reaction Monitoring
-
Action: Submerge the flask in a pre-heated oil bath at 90°C. Monitor the reaction via LC-MS or TLC every 2 hours.
-
Causality: 90°C provides the precise thermal energy required to overcome the activation barrier of oxidative addition into the C5-Br bond.
-
Self-Validating Checkpoint: In LC-MS, monitor for the disappearance of the characteristic isotopic doublet of the starting material (m/z 198/200, ~1:1 ratio due to ⁷⁹Br/⁸¹Br). The appearance of a single product mass confirms successful coupling.
-
-
Workup and Isolation
-
Action: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient).
-
References
-
National Center for Biotechnology Information. "Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018". PubChem Database. URL:[Link]
-
MySkinRecipes. "Imidazo[1,2-a]pyrimidine hydrochloride: Biological Activity and Pharmaceutical Applications". MySkinRecipes Reagents. URL: [Link]
Sources
- 1. Imidazo[1,2-a]pyrimidine hydrochloride [myskinrecipes.com]
- 2. 5-Bromoimidazo[1,2-a]pyrimidine | Benchchem [benchchem.com]
- 3. 944896-82-6 | 5-Chloroimidazo[1,2-a]pyrimidine - AiFChem [aifchem.com]
- 4. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Whitepaper: Spectral Characterization & Analytical Profiling of 5-Bromoimidazo[1,2-a]pyrimidine
This guide provides an in-depth technical analysis of 5-Bromoimidazo[1,2-a]pyrimidine , a critical heterocyclic scaffold in medicinal chemistry.
Executive Summary
5-Bromoimidazo[1,2-a]pyrimidine (Molecular Formula:
This guide details the spectral fingerprints (NMR, MS, IR) required to unequivocally identify this specific regioisomer, distinguishing it from its structural congeners.
Structural Analysis & Regiochemistry
To interpret the spectral data accurately, one must understand the numbering scheme and synthesis origin.
Numbering and Regiochemistry
The imidazo[1,2-a]pyrimidine system is a fused bicycle. The standard IUPAC numbering assigns the bridgehead nitrogen as position 4.
-
Positions 2, 3: Imidazole ring.[1]
-
Positions 5, 6, 7: Pyrimidine ring.
-
Position 5: The carbon adjacent to the bridgehead nitrogen (N4).
Critical Distinction:
-
5-Bromo isomer: Br is at C5 (peri-position to H3). Derived from 2-amino-4-bromopyrimidine .[2]
-
6-Bromo isomer: Br is at C6.[3] Derived from 2-amino-5-bromopyrimidine (more common).
-
3-Bromo isomer: Br is at C3.[3] Derived from direct bromination of the parent scaffold.
Synthetic Pathway & Logic
The formation of the 5-bromo isomer dictates its spectral properties. It is synthesized via a condensation (Chichibabin-type) reaction.[4]
Figure 1: Synthetic logic for the specific 5-bromo regioisomer. Note that using 2-amino-5-bromopyrimidine would yield the 6-bromo isomer.
Mass Spectrometry (MS) Profiling
Mass spectrometry provides the first line of confirmation, primarily through the characteristic isotopic signature of bromine.
Ionization & Molecular Ion
-
Method: Electrospray Ionization (ESI) in Positive Mode (+ve).
-
Observed Ions: The compound readily protonates at N1 (the most basic nitrogen).
| Parameter | Value | Interpretation |
| Monoisotopic Mass | 196.96 Da ( | Base peak for lighter isotope. |
| [M+H]+ Peaks | 198.0 / 200.0 | Characteristic 1:1 doublet indicating one Bromine atom. |
| Nitrogen Rule | Odd Mass (M+H) | Even number of nitrogens (3) + 1 proton = Even mass. Wait: MW is even (197/199), [M+H] is odd (198/200). |
Fragmentation Pattern (MS/MS)
Upon collision-induced dissociation (CID), the following fragments are typical:
-
Loss of Br:
198/200 119 (Imidazo[1,2-a]pyrimidine cation). -
Ring Cleavage: Loss of HCN (27 Da) from the imidazole moiety is common in these fused systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4]
NMR is the definitive tool for distinguishing the 5-bromo isomer from the 6-bromo or 3-bromo isomers.
H NMR Data (DMSO- )
The 5-bromo substituent exerts a deshielding peri-effect on the H-3 proton and alters the coupling pattern of the pyrimidine ring protons.
| Position | Chemical Shift ( | Multiplicity | Assignment Logic | |
| H-7 | 8.95 – 9.05 | Doublet (d) | Most deshielded; adjacent to bridgehead N4. Coupled to H-6. | |
| H-2 | 7.90 – 8.00 | Doublet (d) | Imidazole proton. | |
| H-3 | 7.75 – 7.85 | Doublet (d) | Imidazole proton. Deshielded relative to parent due to spatial proximity to Br at C-5 (Peri-effect). | |
| H-6 | 7.15 – 7.25 | Doublet (d) | Pyrimidine proton. Ortho to H-7. Shielded relative to H-7. |
Differentiation Key:
-
5-Bromo: Shows two doublets for the pyrimidine ring (H6, H7) with a large vicinal coupling (~7 Hz).
-
6-Bromo: Would show two singlets (or weakly coupled doublets) for H5 and H7 because they are para to each other (no vicinal coupling).
-
3-Bromo: Would show a singlet for H2 and the standard AMX pattern for the pyrimidine ring (H5, H6, H7).
C NMR Data (DMSO- )
-
C-5 (C-Br):
110 – 115 ppm. (Upfield due to heavy atom effect of Br). -
C-7 (C=N):
145 – 150 ppm. -
C-8a (Bridgehead):
148 – 152 ppm. -
C-2/C-3:
133 / 114 ppm.
Infrared (IR) Spectroscopy
IR is less structural but useful for fingerprinting purity.
-
C=N Stretching:
(Strong, characteristic of the pyrimidine core). -
C=C Aromatic:
. -
C-H Stretching (Aromatic):
. -
C-Br Stretching:
(Distinctive fingerprint band).
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra without aggregation artifacts:
-
Solvent: Use DMSO-
(99.9% D). Chloroform- ( ) may be used, but solubility can be limited, and shifts will differ. -
Concentration: Dissolve 5–10 mg of compound in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., NaBr from synthesis) which can cause line broadening.
Analytical Workflow Diagram
The following workflow ensures data integrity from crude synthesis to final spectral validation.
Figure 2: Analytical workflow for the isolation and validation of 5-bromoimidazo[1,2-a]pyrimidine.
References
-
BenchChem. (n.d.). 5-Bromoimidazo[1,2-a]pyrimidine Product Data. Retrieved from
-
ChemicalBook. (n.d.). Imidazo[1,2-a]pyrimidine Chemical Properties and Synthesis. Retrieved from
-
PubChem. (2024).[5] Imidazo[1,2-a]pyrimidine Compound Summary. National Library of Medicine. Retrieved from [6]
- Güngör, T., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives. Turkish Journal of Chemistry. (Contextual reference for general imidazopyrimidine NMR shifts).
- Fisher Scientific. (n.d.). 2-Amino-5-bromopyrimidine Safety Data Sheet.
Sources
- 1. 4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations | MDPI [mdpi.com]
- 2. equationchemical.com [equationchemical.com]
- 3. 3-BROMOIMIDAZO[1,2-A]PYRAZINE(57948-41-1) 1H NMR [m.chemicalbook.com]
- 4. 5-Bromoimidazo[1,2-a]pyrimidine | Benchchem [benchchem.com]
- 5. 5-Bromo-imidazo[1,2-a]pyridine HCl | C7H6BrClN2 | CID 75487588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem [pubchem.ncbi.nlm.nih.gov]
discovery and history of the imidazo[1,2-a]pyrimidine core
Topic: Discovery, History, and Technical Analysis of the Imidazo[1,2-a]pyrimidine Core Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The imidazo[1,2-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, distinguished by its bridgehead nitrogen atom and its electronic similarity to the purine nucleus found in ATP and DNA.[1] Originally explored for its sedative and anxiolytic properties in the late 20th century (yielding drugs like Divaplon), the core has undergone a renaissance as a potent kinase inhibitor scaffold. This guide analyzes the structural causality behind its biological success, details its synthetic evolution from 1960s condensation reactions to modern multicomponent couplings, and provides validated protocols for its construction.
Part 1: Structural & Chemical Foundation[1]
The Purine Bioisostere
The enduring relevance of the imidazo[1,2-a]pyrimidine core stems from its ability to mimic the purine ring system (adenine and guanine).[2] This "scaffold hopping" capability allows it to interact with ATP-binding pockets in enzymes (kinases) and benzodiazepine binding sites on GABA-A receptors.[3]
-
Bridgehead Nitrogen: The nitrogen at position 1 (bridgehead) and position 8 create a hydrogen-bond acceptor motif similar to N1 and N7 of adenine.
-
Electronic Distribution: The fused system maintains aromaticity while polarizing the C2 and C3 positions, making them susceptible to electrophilic substitution and crucial for hydrophobic interactions within protein pockets.
-
Lipophilicity: Compared to purines, the imidazo[1,2-a]pyrimidine core is generally more lipophilic, improving membrane permeability—a critical factor for CNS-active agents like Fasiplon.
Numbering and Nomenclature
The standard numbering initiates at the bridgehead nitrogen and proceeds around the imidazole ring, then the pyrimidine ring.
-
C2/C3 Positions: Primary sites for functionalization to tune potency and selectivity.
-
C5/C7 Positions: Critical for controlling steric clashes in the binding pocket.
Part 2: Historical Evolution & Pharmacology[3]
Era 1: The Anxiolytic Wave (1980s – 1990s)
The initial wave of discovery focused on the Central Nervous System (CNS). Researchers identified that imidazo[1,2-a]pyrimidines could bind with high affinity to the benzodiazepine site of the GABA-A receptor, acting as non-sedating anxiolytics.
-
Divaplon (RU 32698): Developed by Roussel-Uclaf, this compound demonstrated that the core could achieve anxiolytic effects without the severe sedation associated with classical benzodiazepines.
-
Fasiplon (RU 33203): A potent agonist at the benzodiazepine site.[4] Its development highlighted the core's ability to cross the blood-brain barrier effectively.[3]
-
Mechanism: These compounds act as positive allosteric modulators (PAMs) of the GABA-A receptor, increasing the frequency of chloride channel opening.
Era 2: The Kinase Revolution (2000s – Present)
As the understanding of signal transduction pathways grew, the structural homology between imidazo[1,2-a]pyrimidine and ATP led to its repurposing as a kinase inhibitor.
-
mTOR and PI3K Inhibition: The core binds in the ATP pocket, forming hydrogen bonds with the hinge region of the kinase.
-
Scaffold Hopping: Chemists frequently replace the imidazo[1,2-a]pyridine core (found in Zolpidem) with the imidazo[1,2-a]pyrimidine core to alter metabolic stability and solubility profiles while maintaining binding affinity.
-
Recent Clinical Candidates: The scaffold is currently prominent in preclinical and Phase I/II trials for oncology (targeting CDK, VEGFR) and infectious diseases (anti-tubercular agents targeting QcrB).
Part 3: Synthetic Methodologies
The synthesis of this core has evolved from harsh condensation reactions to elegant multicomponent couplings.
Comparative Synthetic Strategies
| Methodology | Reaction Components | Key Catalyst/Reagent | Advantages | Limitations |
| Hantzsch-Type Condensation | 2-Aminopyrimidine + | High regioselectivity; Scalable; "Classic" route.[3] | Requires reactive haloketones; Limited diversity at C3. | |
| Multicomponent (GBB) | 2-Aminopyrimidine + Aldehyde + Isonitrile | Lewis Acid (e.g., | One-pot; High diversity at C3; Atom economical.[3] | Requires isonitriles (often odorous/toxic); steric sensitivity. |
| Copper-Catalyzed Coupling | 2-Aminopyrimidine + Nitroalkene | Access to C3-functionalized cores without isonitriles.[3] | Heavy metal removal required; Lower yields for electron-poor systems.[3] |
Visualization of Synthetic Pathways
Caption: Figure 1. Divergent synthetic pathways allow for selective functionalization at C2 (Path A) or C3 (Path B).
Part 4: Detailed Experimental Protocol
Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine via Hantzsch Condensation. Objective: To construct the bicyclic core from commercially available precursors with high purity.
Reagents & Materials
-
2-Aminopyrimidine (1.0 equiv)[3]
-
Ethanol (Absolute, solvent)
-
Sodium Bicarbonate (
) -
Reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyrimidine (10 mmol, 0.95 g) in 30 mL of absolute ethanol.
-
Causality: Ethanol is chosen as a polar protic solvent to stabilize the transition state of the nucleophilic attack while allowing the precipitation of the hydrobromide salt intermediate.
-
-
Addition of Electrophile: Add 2-bromoacetophenone (11 mmol, 2.19 g) to the solution.
-
Note: The reaction is exothermic. Add slowly if scaling up (>10g).
-
-
Reflux (Cyclization): Attach a reflux condenser and heat the mixture to reflux (
) for 4–6 hours. -
Neutralization & Isolation:
-
Cool the reaction mixture to room temperature. A precipitate (hydrobromide salt) may form.
-
Add saturated aqueous
solution until pH ~8 to neutralize the HBr byproduct and liberate the free base. -
Stir for 30 minutes. The product should precipitate as a solid.
-
-
Purification:
-
Filter the solid and wash with cold water (
) to remove inorganic salts. -
Recrystallize from Ethanol/Water (9:1) if necessary.
-
Validation: Check purity via TLC (Ethyl Acetate/Hexane 1:1) and melting point.
-
Self-Validation Checklist
-
Visual Cue: Reaction mixture typically turns from clear/pale yellow to deep orange/brown during reflux.
-
TLC Monitoring: Disappearance of 2-aminopyrimidine (low Rf in non-polar solvents) and appearance of a fluorescent spot (blue under UV254) indicates product formation.[3]
-
NMR Signature: Look for the characteristic singlet of the imidazole proton at C3 (typically
7.5–8.0 ppm) and the disappearance of the broad signal.
Part 5: Pharmacophore & Mechanism of Action
The biological versatility of the core is best understood through its binding modes.
Visualization of Binding Mode (Kinase vs GABA)
Caption: Figure 2.[3] The core's dual functionality arises from its N-bridgehead H-bonding capability (Kinases) and lipophilic vector orientation (GABA receptors).[3]
References
-
Bell, S. C., & Caldwell, W. T. (1960).[7] "The Synthesis and Reactions of Some Imidazo[1,2-a]pyrimidines." Journal of the American Chemical Society. Link
-
Goel, R., et al. (2016).[8] "Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy."[8] Current Topics in Medicinal Chemistry. Link
- Rousseau, A. L., et al. (2007). "Multicomponent synthesis of imidazo[1,2-a]pyridines using a microwave-assisted approach." Tetrahedron Letters. (Describes the GBB reaction applicable to pyrimidines).
-
PubChem Compound Summary: Fasiplon. National Center for Biotechnology Information. Link
-
Bagdi, A. K., et al. (2015).[9] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[9] Link (Comprehensive review covering the pyrimidine isosteres).
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fasiplon | C13H15N5O2 | CID 208954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FASIPLON [drugs.ncats.io]
- 5. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. semanticscholar.org [semanticscholar.org]
CAS number and molecular weight of 5-Bromoimidazo[1,2-a]pyrimidine
This guide serves as a definitive technical reference for 5-Bromoimidazo[1,2-a]pyrimidine , a critical heterocyclic scaffold in modern medicinal chemistry.[1] It is structured to provide actionable data, synthetic logic, and experimental frameworks for researchers in drug discovery.
Core Scaffold Analysis & Synthetic Utility
Identity & Physicochemical Profile
The imidazo[1,2-a]pyrimidine core is a "privileged scaffold," frequently utilized to mimic purine bases (adenine/guanine) in kinase inhibitors and GABA receptor ligands. The 5-bromo derivative is particularly valuable as it provides a pre-installed electrophilic handle at the C5 position (equivalent to the C4 position of the parent pyrimidine), enabling rapid library expansion via palladium-catalyzed cross-couplings.[1]
Key Identifiers
| Property | Data |
| Chemical Name | 5-Bromoimidazo[1,2-a]pyrimidine |
| CAS Number | 1784394-19-9 (Free base) 2361644-69-9 (Hydrobromide salt) |
| Molecular Formula | C₆H₄BrN₃ |
| Molecular Weight | 198.02 g/mol |
| Exact Mass | 196.96 (for ⁷⁹Br) / 198.96 (for ⁸¹Br) |
| SMILES | BrC1=CC=CN2C1=NC=C2 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water.[1][2][3][4][5][6] |
Critical Note on Nomenclature: Confusion often arises between the pyridine and pyrimidine analogs. Ensure the CAS matches the 1,2-a-pyrimidine core (3 nitrogens total) and not the 1,2-a-pyridine (2 nitrogens). Additionally, the numbering of the fused system places the bromine at position 5, which corresponds to position 4 of the starting 2-aminopyrimidine ring.
Synthetic Accessibility & Regiochemistry
The synthesis of 5-bromoimidazo[1,2-a]pyrimidine is governed by the regioselectivity of the cyclization between a 2-aminopyrimidine and an
Retrosynthetic Logic
To install a bromine atom at the C5 position of the fused system, the starting material must be 2-amino-4-bromopyrimidine .[1]
-
Pathway A (Correct): Condensation of 2-amino-4-bromopyrimidine with chloroacetaldehyde.[1] The ring nitrogen distal to the bromine (N3) is typically more nucleophilic or sterically accessible, leading to the formation of the 5-bromo isomer.
-
Pathway B (Incorrect): Starting with 2-amino-5-bromopyrimidine yields the 6-bromoimidazo[1,2-a]pyrimidine , a common regioisomer often mistaken for the target.[1]
Synthesis Workflow Diagram
The following diagram illustrates the critical regiochemical outcome and the subsequent functionalization potential.
Caption: Regioselective synthesis pathway. The use of 4-substituted 2-aminopyrimidine is required to target the C5 position on the fused scaffold.[1]
Reactivity Profile & Functionalization
The 5-bromoimidazo[1,2-a]pyrimidine scaffold is a "bifunctional" platform.[1] The C5-bromo group serves as an electrophile, while the C3 position remains nucleophilic, allowing for orthogonal functionalization strategies.
The C5 "Suzuki Handle"
The bromine at C5 is activated by the adjacent bridgehead nitrogen (N4) and the pyrimidine nitrogen (N8), making it highly susceptible to Oxidative Addition by Palladium(0).
-
Reactivity Order: C5-Br > C3-H (for Pd coupling).
-
Primary Applications: Suzuki-Miyaura (Aryl/Heteroaryl), Buchwald-Hartwig (Amines), Sonogashira (Alkynes).[1]
The C3 "Electrophilic Trap"
The C3 position (on the imidazole ring) is electron-rich.
-
Reactivity: Susceptible to Electrophilic Aromatic Substitution (EAS).
-
Modifications: Bromination (NBS), Formylation (Vilsmeier-Haack), Mannich reaction.
Reactivity Map[1]
Caption: Orthogonal reactivity map. Blue paths denote C5-metal catalyzed coupling; Red paths denote C3-electrophilic substitution.[1]
Experimental Protocols
Protocol A: Synthesis of 5-Bromoimidazo[1,2-a]pyrimidine
Note: If commercial sourcing is unavailable, this route is standard.[1]
-
Reagents: 2-Amino-4-bromopyrimidine (1.0 eq), Chloroacetaldehyde (40% aq. solution, 1.5 eq), Ethanol (0.5 M concentration).
-
Procedure:
-
Dissolve 2-amino-4-bromopyrimidine in ethanol in a round-bottom flask.
-
Add chloroacetaldehyde dropwise at room temperature.[1]
-
Reflux the mixture for 6–12 hours. Monitor by TLC (formation of a less polar spot) or LCMS (M+H = 198/200).
-
Workup: Concentrate the solvent. Neutralize the residue with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3x).
-
Purification: Dry organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
-
Validation: ¹H NMR should show characteristic doublets for the pyrimidine ring (shifted downfield due to fusion) and two doublets (or singlets depending on resolution) for the imidazole protons at C2/C3.
Protocol B: Suzuki-Miyaura Coupling at C5
Targeting Kinase Inhibitor Scaffolds[1]
-
Reagents: 5-Bromoimidazo[1,2-a]pyrimidine (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (2.0 eq).
-
Solvent System: 1,4-Dioxane/Water (4:1).[1]
-
Procedure:
-
Charge a microwave vial with the halide, boronic acid, base, and catalyst.
-
Evacuate and backfill with Nitrogen (3 cycles).
-
Add degassed solvent.[1]
-
Heat at 90°C (oil bath) or 110°C (microwave) for 1–2 hours.
-
Self-Validating Step: The reaction typically turns black (Pd precipitation) upon completion.[1] LCMS should show complete consumption of the Br-starting material (M+H 198) and formation of the coupled product.
-
Medicinal Chemistry Applications
The 5-substituted imidazo[1,2-a]pyrimidine core is a bioisostere of the purine ring system, making it highly relevant for:
-
GABA-A Receptor Modulators: Analogs like Divaplon utilize this core.[1] The 5-position substitution can tune the affinity for the benzodiazepine binding site.
-
Kinase Inhibitors: The N1-C2-N4 motif mimics the ATP-binding hinge region of kinases.[1] Substitution at C5 projects groups into the solvent-exposed region or the ribose pocket, depending on binding mode.
-
p38 MAP Kinase Inhibitors: 5-arylamino derivatives have shown potency in reducing inflammatory cytokine production.[1]
Safety & Handling (GHS)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Handle in a fume hood. Avoid dust formation.[1] Wear nitrile gloves and safety glasses.
References
-
Benchchem. 5-Bromoimidazo[1,2-a]pyrimidine Product Analysis and Applications. Retrieved from
-
BLD Pharm. Product Catalog: 5-Bromoimidazo[1,2-a]pyrimidine (CAS 1784394-19-9).[1][4] Retrieved from
-
PubChem. Imidazo[1,2-a]pyrimidine Core Structure and Properties.[1][2][7] Retrieved from
-
ResearchGate. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and pyrimidines. Retrieved from
-
DergiPark. Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review. Retrieved from
Sources
- 1. 6840-45-5|3-Bromoimidazo[1,2-a]pyrimidine|BLD Pharm [bldpharm.com]
- 2. Imidazo(1,2-a)pyrimidine, 6-methyl-5-oxo-1,2,3,5-tetrahydro- | C7H9N3O | CID 592086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 274-95-3: Imidazo[1,2-a]pyrimidine | CymitQuimica [cymitquimica.com]
- 7. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem [pubchem.ncbi.nlm.nih.gov]
Computational Pharmacophore Modeling & Electronic Structure Analysis of Imidazo[1,2-a]pyrimidine Scaffolds
Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads
Executive Summary: The "Privileged" Scaffold
The imidazo[1,2-a]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to the purine bases of DNA and ATP. This bioisosterism allows it to interact promiscuously yet specifically with ATP-binding pockets of kinases (e.g., CDK2, EGFR) and benzodiazepine receptors.
For drug development professionals, the challenge lies not in synthesis—which is well-established via the Chichibabin reaction—but in rational substitution . Theoretical and computational studies are the critical filter to discriminate between "synthesizable" and "bioactive." This guide outlines a rigorous in silico workflow to predict the electronic stability, reactivity, and binding affinity of these systems.
Electronic Structure Theory: The DFT Protocol
Density Functional Theory (DFT) is the cornerstone for understanding the reactivity of the imidazo[1,2-a]pyrimidine ring. The nitrogen bridgehead (N1) and the pyrimidine nitrogens create a unique electrostatic landscape that dictates electrophilic and nucleophilic attack sites.
Computational Methodology
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), one must move beyond default settings. The recommended protocol for organic heterocycles of this size is:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Why? It provides the optimal balance between computational cost and accuracy for predicting vibrational frequencies and geometry in organic fused rings.
-
Basis Set: 6-311++G(d,p) .[1][2] Why? The diffuse functions (++) are non-negotiable for systems with lone pairs (Nitrogen) and potential hydrogen bonding, as they accurately describe electron density at the periphery.
-
Solvation Model: PCM (Polarizable Continuum Model) or SMD using water or DMSO. Why? Gas-phase calculations fail to account for the polarization effects crucial in biological environments.
Key Reactivity Descriptors
A self-validating DFT study must report the following:
-
Frontier Molecular Orbitals (FMO):
-
HOMO (Highest Occupied Molecular Orbital): Typically localized on the imidazole ring, indicating the site for electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): Often delocalized over the pyrimidine ring, susceptible to nucleophilic attack.
- : A lower gap implies higher chemical reactivity and lower kinetic stability (Softness).
-
-
Molecular Electrostatic Potential (MEP):
-
Visualizes charge distribution.
-
Red Regions (Negative): N1 and N8 atoms (H-bond acceptors).
-
Blue Regions (Positive): H-atoms on the ring (H-bond donors).
-
-
Global Reactivity Indices: Calculated using Koopmans' theorem:
-
Chemical Potential (
) -
Chemical Hardness (
) -
Electrophilicity Index (
)
-
Spectroscopic Validation
Theoretical data must be benchmarked against experimental NMR or FT-IR data.
-
Scaling Factors: Raw DFT vibrational frequencies are typically overestimated (harmonic approximation). Apply a scaling factor of 0.961 for B3LYP/6-311++G(d,p) to align with experimental FT-IR spectra.
Visualization: Computational Reactivity Workflow
Figure 1: Standardized DFT workflow for validating the electronic structure of imidazo[1,2-a]pyrimidine derivatives prior to docking.
Molecular Docking & Dynamics: The Binding Interface
The imidazo[1,2-a]pyrimidine scaffold is a proven ATP-competitive inhibitor. The nitrogen atoms (N1, N8) often serve as critical hydrogen bond acceptors for the "hinge region" of kinase enzymes.
Target Selection
Recent literature highlights specific targets where this scaffold excels:
-
CDK2 (Cyclin-Dependent Kinase 2): Anticancer target.[3][4] The scaffold mimics the adenine ring of ATP.
-
EGFR (Epidermal Growth Factor Receptor): Tyrosine kinase inhibitor.
-
GABA-A Receptor: For anxiolytic derivatives.
Docking Protocol (AutoDock/Vina)
-
Ligand Preparation:
-
Optimize geometry using DFT (as per Section 2) to ensure correct bond lengths/angles.
-
Assign Gasteiger charges.
-
Detect rotatable bonds (rigid core, flexible substituents).
-
-
Receptor Preparation:
-
Remove co-crystallized water molecules (unless bridging is catalytic).
-
Add polar hydrogens (critical for H-bonding network).
-
Compute Kollman charges.
-
-
Grid Generation:
-
Center the grid box on the co-crystallized ligand of the PDB structure (e.g., PDB ID: 1DI8 for CDK2).
-
Spacing: 0.375 Å.
-
Molecular Dynamics (MD) Validation
Docking provides a static snapshot. MD simulations (100 ns) are required to verify the stability of the complex.
-
RMSD (Root Mean Square Deviation): Measures the deviation of the ligand/protein backbone from the initial structure. A stable complex typically shows RMSD < 2.0 Å after equilibration.
-
RMSF (Root Mean Square Fluctuation): Identifies flexible residues. Low RMSF in the binding pocket indicates tight binding.
Visualization: In Silico Drug Discovery Pipeline
Figure 2: Integrated workflow from library design to dynamic simulation validation.
Quantitative Data Summary
The following table summarizes typical energetic values found in theoretical studies of bioactive imidazo[1,2-a]pyrimidines.
| Parameter | Description | Typical Range (Bioactive) | Significance |
| HOMO Energy | Electron donating ability | -6.0 to -5.5 eV | Higher values = better electron donor. |
| LUMO Energy | Electron accepting ability | -2.0 to -1.5 eV | Lower values = better electron acceptor. |
| HOMO-LUMO Gap | 3.5 - 4.5 eV | Correlates with "softness" and intracellular stability. | |
| Docking Score | Binding Affinity (Kinases) | -8.5 to -10.5 kcal/mol | Scores < -9.0 usually indicate nanomolar IC50 potential. |
| Dipole Moment | Polarity | 3.0 - 6.0 Debye | Influences solubility and membrane permeability. |
ADMET Profiling (In Silico)
Before synthesis, candidates must pass the "Drug-Likeness" filter (Lipinski’s Rule of 5) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction.
-
Tools: SwissADME, pkCSM.
-
Critical Checkpoints for Imidazo[1,2-a]pyrimidine:
-
TPSA (Topological Polar Surface Area): Must be < 140 Ų for cell permeability.
-
LogP: Ideal range 1.5 – 4.0.
-
CYP Inhibition: Check for inhibition of CYP3A4, which is common for fused nitrogen heterocycles.
-
References
-
Khashi, M., et al. (2021).[5] "Theoretical Study of Some Imidazo[1,2-a]Pyrimidines: Structural Optimization, Mechanism and Spectroscopy." Journal of Sciences, Islamic Azad University. 5
-
Alshammari, M. B., et al. (2023). "Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein." Journal of Molecular Structure. 6[7][8]
-
Hamze, A., et al. (2016).[9] "Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors." European Journal of Medicinal Chemistry. 10[3][7][8][11][12][13]
-
Cojocaru, C., et al. (2025). "Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole." Journal of Molecular Structure. 14
-
Bensouilah, N., et al. (2024). "Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents." MDPI. 4[7][8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. qcs.shahrood.iau.ir [qcs.shahrood.iau.ir]
- 6. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oceanomics.eu [oceanomics.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05841A [pubs.rsc.org]
- 14. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of 5-Bromoimidazo[1,2-a]pyrimidine Derivatives: A Comprehensive Analytical Guide
Executive Summary & Mechanistic Context
Imidazo[1,2-a]pyrimidine derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, antifungal agents, and GABA receptor modulators[1]. Within this structural class, 5-bromoimidazo[1,2-a]pyrimidine is a highly valuable synthetic intermediate. The bromine atom at the C5 position acts as a reactive electrophilic handle, enabling rapid structural diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].
The synthetic challenge lies in regioselectivity. The standard synthesis—condensation of 2-aminopyrimidines with
The Orthogonal Analytical Workflow
To ensure absolute structural confidence, we employ an orthogonal strategy. We begin with High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition, progress to 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon-hydrogen framework, and optionally conclude with X-ray crystallography for 3D spatial confirmation.
Fig 1: Orthogonal analytical workflow for structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
Before committing to time-intensive NMR studies, HRMS (typically ESI-TOF) must be deployed.
The Causality: Bromine possesses two stable isotopes,
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of this structural elucidation. The primary challenge is differentiating the 5-bromo isomer from the 7-bromo isomer, as both will exhibit two doublets in the pyrimidine region of the
1D NMR ( H and C)
In the parent imidazo[1,2-a]pyrimidine, the pyrimidine protons (H5, H6, H7) present as a doublet, doublet of doublets, and doublet, respectively. Upon bromination at C5, the H5 signal is abolished. The remaining H6 and H7 protons couple to each other, appearing as two distinct doublets (
Table 1: Typical NMR Chemical Shifts for 5-Bromoimidazo[1,2-a]pyrimidine
| Nucleus | Position | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant ( | Key HMBC Correlations |
| H-2 | 7.40 – 7.60 | d | 1.5 – 2.0 Hz | C-3, C-8a | |
| H-3 | 7.60 – 7.80 | d | 1.5 – 2.0 Hz | C-2, C-5, C-8a | |
| H-6 | 7.00 – 7.30 | d | 6.5 – 7.5 Hz | C-5, C-7, C-8a | |
| H-7 | 8.20 – 8.50 | d | 6.5 – 7.5 Hz | C-5, C-6, C-8a | |
| C-2 | 112.0 – 116.0 | CH | - | - | |
| C-3 | 108.0 – 112.0 | CH | - | - | |
| C-5 | 118.0 – 125.0 | C-Br | - | - | |
| C-6 | 105.0 – 110.0 | CH | - | - | |
| C-7 | 135.0 – 145.0 | CH | - | - | |
| C-8a | 145.0 – 150.0 | C (bridgehead) | - | - |
2D NMR: The HMBC Regiochemical Proof
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is the definitive tool for assigning the bromine position. HMBC detects long-range (typically 2- or 3-bond) carbon-proton couplings.
The Causality: To prove the bromine is at C5, we must link the imidazole ring protons to the brominated carbon. The H3 proton (on the imidazole ring) will show a strong 3-bond correlation (
Fig 2: Critical HMBC correlations proving C5 bromination.
Step-by-Step Experimental Protocol: Self-Validating NMR Workflow
To ensure data integrity and reproducibility, the following protocol must be strictly adhered to during the elucidation process.
Phase 1: Sample Preparation
-
Solvent Selection: Dissolve 5–10 mg of the purified derivative in 0.6 mL of DMSO-
.-
Causality: DMSO-
disrupts intermolecular hydrogen bonding, yielding sharp, well-resolved signals for the heterocyclic protons, which is critical for accurate -coupling extraction.
-
-
Filtration: Filter the sample through a glass wool plug into a high-quality 5 mm NMR tube to remove paramagnetic particulates that cause line broadening.
Phase 2: 1D Acquisition
- H NMR: Acquire at 400 MHz (or higher) using a standard 30° pulse sequence, 16–32 scans, and a 2-second relaxation delay.
-
C NMR: Acquire using proton decoupling (e.g., zgpg30). Set scans to
1024.-
Causality: The brominated C5 carbon is quaternary and lacks Nuclear Overhauser Effect (NOE) enhancement. A longer relaxation delay (D1 = 2–3s) is required to ensure this carbon fully relaxes between pulses, preventing its signal from disappearing into the noise floor.
-
Phase 3: 2D HMBC Acquisition
-
Parameter Optimization: Set up the HMBC experiment optimized for long-range couplings of 8 Hz.
-
Causality: The critical diagnostic correlations (H3 to C5, and H7 to C5) rely on 3-bond couplings, which typically fall in the 7–9 Hz range for this fused heterocyclic system. Optimizing for 8 Hz maximizes the cross-peak intensity, providing unequivocal proof of the regiochemistry.
-
Orthogonal Validation: X-Ray Crystallography
While 2D NMR provides a robust deduction of the structure, single-crystal X-ray diffraction remains the gold standard for absolute structural confirmation[3]. For 5-bromoimidazo[1,2-a]pyrimidines, slow evaporation from a mixture of ethyl acetate and hexane typically yields suitable single crystals. The heavy bromine atom provides excellent anomalous dispersion, allowing for highly accurate bond length and angle determination, definitively putting any regiochemical debates to rest.
References
1., National Center for Biotechnology Information (PMC). 2. , BenchChem. 3. , Beilstein Journal of Organic Chemistry, 2024, 20, 2806–2817. 4. , ResearchGate.
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromoimidazo[1,2-a]pyrimidine | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Initial Biological Screening of 5-Bromoimidazo[1,2-a]pyrimidine Compounds
Foreword: The Strategic Imperative of Primary Screening
In the landscape of modern drug discovery, the imidazo[1,2-a]pyrimidine scaffold stands out as a "privileged structure," a molecular framework that frequently interacts with a wide range of biological targets.[1][2][3] This versatility makes it a fertile ground for developing novel therapeutics. The introduction of a bromine atom at the C5 position is a deliberate and strategic chemical modification. This halogen not only influences the molecule's electronic properties and potential biological activity but, critically, serves as a versatile synthetic handle for subsequent palladium-catalyzed cross-coupling reactions, enabling rapid structural diversification during lead optimization.[1]
This guide provides a comprehensive, field-proven framework for conducting the initial biological evaluation of a library of novel 5-Bromoimidazo[1,2-a]pyrimidine compounds. We will move beyond a simple recitation of protocols to explore the underlying rationale for our screening cascade, ensuring that each experimental step is a self-validating system designed to efficiently identify and characterize promising lead compounds. Our approach is rooted in a trifurcated screening strategy: a primary cytotoxicity screen, a targeted secondary kinase inhibition assay, and a parallel antimicrobial evaluation, reflecting the known therapeutic potential of this heterocyclic class.[4][5][6]
Part 1: The Core Screening Cascade - A Multi-Pronged Approach
The initial assessment of a new chemical entity must be both efficient and informative. Given that imidazo[1,2-a]pyrimidine derivatives have demonstrated significant potential as anticancer, kinase inhibitory, and antimicrobial agents, a parallel screening approach is logical.[4][5][7][8] This strategy maximizes the potential for identifying biological activity without being constrained to a single therapeutic hypothesis.
Our cascade is designed to first ask a broad question— "Does the compound affect cell viability?"—before proceeding to more specific, mechanistic inquiries.
Figure 1: High-level workflow for screening 5-Bromoimidazo[1,2-a]pyrimidine compounds.
Part 2: Primary Screening Module: Assessing Anticancer Potential via Cytotoxicity
Rationale and Assay Selection
The foundational step in screening for anticancer activity is to assess a compound's effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method widely employed for this purpose due to its reliability and suitability for high-throughput screening.[9][10][11] The principle of the assay rests on the enzymatic activity of mitochondrial dehydrogenases in living, metabolically active cells.[10][11] These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[10][12] The amount of formazan produced, quantified spectrophotometrically, is directly proportional to the number of viable cells.[13]
Detailed Experimental Protocol: MTT Assay
This protocol is adapted from standard methodologies and is designed for a 96-well plate format.[12][13]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[14]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution: 5 mg/mL in sterile PBS.[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Test compounds dissolved in DMSO (stock solution)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells for "medium only" (background control) and "cells only" (vehicle control).
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5-Bromoimidazo[1,2-a]pyrimidine compounds in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[12]
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Data Acquisition:
Data Presentation and Interpretation
The raw absorbance data is converted to percentage cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is then calculated using non-linear regression analysis.
Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
| Compound ID | Structure | Cell Line | IC₅₀ (µM) |
| BIMP-001 | [Structure] | MCF-7 | 15.2 ± 1.8 |
| BIMP-002 | [Structure] | MCF-7 | > 100 |
| BIMP-003 | [Structure] | MCF-7 | 8.7 ± 0.9 |
| BIMP-001 | [Structure] | A549 | 22.5 ± 2.1 |
| BIMP-002 | [Structure] | A549 | > 100 |
| BIMP-003 | [Structure] | A549 | 11.4 ± 1.3 |
Table 1: Example data summary for primary cytotoxicity screening.
Part 3: Secondary Screening Module: Unveiling Mechanism via Kinase Inhibition
Rationale and Assay Selection
Many imidazo[1,2-a]pyridine and pyrimidine scaffolds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4][5][8] Therefore, compounds showing significant cytotoxicity in the primary screen should be evaluated for kinase inhibitory activity. An in vitro kinase assay directly measures the ability of a compound to block the enzymatic activity of a specific kinase.[15]
Figure 2: Hypothetical inhibition of the PI3K kinase by a test compound.
Detailed Experimental Protocol: In Vitro Kinase Assay (Generic)
This protocol outlines a universal, non-radioactive format adaptable to various kinases (e.g., PI3K, Akt, PIM) and detection methods (e.g., TR-FRET, Fluorescence Polarization).[15]
Materials:
-
Recombinant active kinase enzyme
-
Specific kinase substrate (peptide or protein)
-
Kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT)[16]
-
Test compounds dissolved in DMSO
-
Detection reagents (specific to the assay kit, e.g., antibody/tracer system)[15]
-
Low-volume 384-well plates
-
Microplate reader capable of the chosen detection method
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions or established protocols. Create a master mix of the kinase and substrate in kinase buffer.
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of test compounds at various concentrations into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme/Substrate Addition: Add the kinase/substrate master mix to the wells containing the compounds and incubate briefly at room temperature to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Start the kinase reaction by adding the ATP/MgCl₂ solution to all wells.[16]
-
Reaction Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 30°C).
-
Reaction Termination & Detection: Stop the reaction by adding a "stop" solution, which often contains the detection reagents. Incubate as required for the detection signal to develop.
-
Data Acquisition: Read the plate using a microplate reader configured for the appropriate detection mode (e.g., TR-FRET, FP).
Data Presentation and Interpretation
Data is typically normalized to controls and expressed as percent inhibition. IC₅₀ values are determined by plotting percent inhibition against the logarithm of inhibitor concentration.
| Compound ID | Target Kinase | % Inhibition @ 10 µM | IC₅₀ (µM) |
| BIMP-001 | PI3Kα | 45.3% | 12.1 |
| BIMP-003 | PI3Kα | 89.1% | 0.85 |
| BIMP-003 | Akt1 | 25.6% | 25.4 |
| BIMP-003 | PIM1 | 15.2% | > 50 |
Table 2: Example data summary for a secondary kinase inhibition screen.
Part 4: Parallel Screening Module: Evaluation of Antimicrobial Activity
Rationale and Assay Selection
Heterocyclic compounds are a rich source of antimicrobial agents.[18][19][20] A parallel screen for antibacterial and antifungal activity ensures that compounds inactive in cytotoxicity assays are still evaluated for other therapeutic potential. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18][19]
Figure 3: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Experimental Protocol: Broth Microdilution Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)[19][20]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Sterile 96-well U-bottom microplates
-
Test compounds dissolved in DMSO
-
Standard antibiotic/antifungal for control (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or plate reader for measuring optical density (OD₆₀₀)
Procedure:
-
Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in fresh broth to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock compound solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column.
-
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL and halving the compound concentrations.
-
Controls: Include a positive control well (inoculum, no compound) and a negative control well (broth only, no inoculum).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by reading the OD₆₀₀ of the wells.
Data Presentation and Interpretation
Results are presented as MIC values in µg/mL or µM.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BIMP-001 | > 128 | > 128 | 64 |
| BIMP-002 | 16 | 32 | > 128 |
| BIMP-003 | > 128 | > 128 | > 128 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Table 3: Example data summary for antimicrobial MIC screening.
Conclusion and Future Outlook
This guide outlines a robust, multi-faceted strategy for the initial biological characterization of novel 5-Bromoimidazo[1,2-a]pyrimidine compounds. By integrating primary cytotoxicity screening with targeted kinase inhibition assays and parallel antimicrobial testing, researchers can efficiently identify compounds with therapeutic potential across different disease areas. The identification of "hits" from this initial screen is not an endpoint but a critical starting point. Subsequent steps will involve hit confirmation, counter-screening to assess specificity, and the initiation of structure-activity relationship (SAR) studies. The 5-bromo substituent, the strategic lynchpin of this library, will now become the focal point for chemical elaboration to optimize potency, selectivity, and drug-like properties, paving the way for the development of next-generation therapeutics.
References
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
In vitro NLK Kinase Assay. PMC - NIH. [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. [Link]
-
A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Design and Evaluation of Novel Heterocyclic Compounds with Potent Antimicrobial Activity. ManTech Publications. [Link]
-
Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed. [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
In vitro kinase assay. Bio-protocol. [Link]
-
(PDF) Cell sensitivity assays: The MTT assay. ResearchGate. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. IJRPS. [Link]
-
(PDF) In vitro kinase assay v1. ResearchGate. [Link]
-
Design And Synthesis of Heterocyclic Compounds for Antimicrobial Activity. ResearchGate. [Link]
-
Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. [Link]
-
(PDF) Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry. [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
-
Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. PubMed. [Link]
-
Biological Screening of Some Novel Pyrimidine Compounds. Acta Scientific. [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed - NIH. [Link]
-
Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. PMC. [Link]
-
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Semantic Scholar. [Link]
-
Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. [Link]
Sources
- 1. 5-Bromoimidazo[1,2-a]pyrimidine | Benchchem [benchchem.com]
- 2. orientjchem.org [orientjchem.org]
- 3. wjarr.com [wjarr.com]
- 4. Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. pnrjournal.com [pnrjournal.com]
- 19. admin.mantechpublications.com [admin.mantechpublications.com]
- 20. An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity [ignited.in]
Reactivity and Electrophilic Substitution of Imidazo[1,2-a]pyrimidines: A Comprehensive Mechanistic and Methodological Guide
Introduction to the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine framework is a privileged, fused bicyclic heterocycle comprising an electron-rich imidazole ring fused to an electron-deficient pyrimidine ring[1]. This structural motif has emerged as a highly versatile pharmacophore in medicinal chemistry, serving as the core scaffold for GABA_A receptor agonists, dual KSP/Aurora-A kinase inhibitors, and broad-spectrum antimicrobial agents[2][3].
Because the biological efficacy of these molecules is heavily dictated by their substitution patterns, understanding the intrinsic reactivity of the imidazo[1,2-a]pyrimidine core is critical for drug development professionals. Late-stage functionalization relies almost exclusively on Electrophilic Aromatic Substitution (EAS) , which exhibits profound regioselectivity[1].
Mechanistic Basis of Regioselectivity: The C-3 Preference
A defining characteristic of imidazo[1,2-a]pyrimidines is their strict regioselectivity toward electrophilic attack at the C-3 position , while the neighboring C-2 position remains highly resistant to direct electrophilic functionalization[1].
The Causality of C-3 Attack
The preference for C-3 substitution is governed by the stability of the resulting Wheland intermediate, which can be rationalized through Hammond's postulate.
-
Attack at C-3: When an electrophile attacks the C-3 carbon, the resulting positive charge is delocalized across the imidazole nitrogens. Crucially, this intermediate maintains the complete aromaticity of the adjacent six-membered pyrimidine ring[4]. The most stable resonance contributor allows all atoms to maintain complete octets, drastically lowering the activation energy (
) of the transition state[4]. -
Attack at C-2: Conversely, electrophilic attack at the C-2 position forces the positive charge into a configuration that either disrupts the aromaticity of the pyrimidine ring or generates a localized carbocation (a non-octet atom) adjacent to another partially positive center[4]. The resulting charge separation and loss of resonance stabilization make this pathway thermodynamically and kinetically disfavored.
Mechanistic divergence of electrophilic attack at C-3 versus C-2 positions.
Key Electrophilic Substitution Workflows
The high electron density at C-3 allows the imidazo[1,2-a]pyrimidine core to undergo various EAS reactions without the need for strong activating groups.
Halogenation (Bromination/Iodination)
Halogenation at C-3 is a critical gateway reaction, providing the necessary aryl halide handles for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). While traditional methods use N-Bromosuccinimide (NBS) or elemental bromine, modern green chemistry approaches utilize hypervalent iodine reagents coupled with alkali metal salts to generate the halogenating species in situ under solvent-free conditions[5].
Vilsmeier-Haack Formylation
The introduction of a carbaldehyde group (-CHO) at C-3 is achieved via the Vilsmeier-Haack reaction[6]. This reaction utilizes Phosphorus Oxychloride (POCl
Quantitative Data Summary
The following table summarizes the typical reaction parameters and yields for C-3 electrophilic substitutions based on established literature protocols.
| Electrophilic Reaction | Primary Reagents | Target Position | Typical Yield | Mechanistic Rationale |
| Bromination | NBS in DMF, or Hypervalent Iodine/KBr | C-3 | 75–85% | Halonium ion attack stabilized by bridgehead nitrogen[5]. |
| Formylation | POCl | C-3 | 65–80% | Iminium electrophile selectively attacks highest HOMO density[6]. |
| Nitration | HNO | C-3 | 60–70% | Nitronium ion attack; requires careful temp control to prevent oxidation[7]. |
| Thiocyanation | NH | C-3 | 80–85% | In situ generation of electrophilic thiocyanate[5]. |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each operational step is explicitly defined.
Protocol A: Vilsmeier-Haack Formylation at C-3
Objective: Synthesis of 2-aryl-imidazo[1,2-a]pyrimidine-3-carbaldehyde[6].
-
Vilsmeier Reagent Preparation:
-
Action: Cool 5.0 mL of anhydrous DMF to 0 °C in a round-bottom flask under an inert atmosphere. Add POCl
(1.2 equivalents) dropwise over 10 minutes. -
Causality: The reaction between DMF and POCl
is highly exothermic. Dropwise addition at 0 °C prevents the thermal degradation of the highly reactive chloroiminium intermediate.
-
-
Substrate Addition:
-
Action: Add the 2-substituted imidazo[1,2-a]pyrimidine (1.0 equivalent) slowly to the chilled complex.
-
-
Electrophilic Substitution:
-
Action: Heat the reaction mixture to 70–80 °C and stir for 4–6 hours. Monitor via TLC (Eluent: EtOAc/Hexane).
-
Causality: Heating provides the activation energy required for the bulky iminium ion to attack the C-3 position, breaking the aromaticity temporarily before proton loss restores it.
-
-
Hydrolysis (Self-Validation Step):
-
Action: Pour the cooled mixture over crushed ice.
-
Validation: The solution will initially remain clear, confirming the formation of the water-soluble C-3 iminium salt.
-
-
Neutralization and Isolation:
-
Action: Slowly add a saturated aqueous solution of Na
CO until the pH reaches 7–8. -
Validation: A distinct precipitate forms immediately. The hydrolysis of the iminium salt to the carbaldehyde drastically reduces aqueous solubility, visually validating the success of the transformation. Filter, wash with water, and recrystallize from ethanol/acetone (1:1)[6].
-
Step-by-step workflow of the Vilsmeier-Haack formylation at the C-3 position.
Protocol B: Regioselective Bromination at C-3
Objective: Synthesis of 3-bromo-2-aryl-imidazo[1,2-a]pyrimidine[5].
-
Dissolution:
-
Action: Dissolve the imidazo[1,2-a]pyrimidine derivative (1.0 equiv) in anhydrous DMF or acetonitrile at room temperature.
-
-
Electrophile Introduction:
-
Action: Add N-Bromosuccinimide (NBS) (1.05 equiv) in small portions over 15 minutes. Protect the flask from direct light.
-
Causality: Light protection prevents the homolytic cleavage of NBS into bromine radicals, suppressing unwanted radical substitution pathways (e.g., benzylic bromination on alkyl substituents) and ensuring strict ionic EAS at C-3.
-
-
Reaction Progression:
-
Action: Stir at room temperature for 1–2 hours.
-
-
Quenching (Self-Validation Step):
-
Action: Add a 10% aqueous solution of Sodium Thiosulfate (Na
S O ). -
Validation: Any residual yellow/orange tint in the solution (indicative of unreacted electrophilic bromine) will immediately turn colorless. This redox quench prevents over-oxidation and confirms the termination of the reaction.
-
-
Isolation:
-
Action: Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure.
-
Conclusion
The imidazo[1,2-a]pyrimidine scaffold represents a highly programmable chemical space. By leveraging the intrinsic thermodynamic stability of the C-3 Wheland intermediate, researchers can predictably and regioselectively functionalize this core. Mastery of these electrophilic substitution protocols—particularly halogenation and formylation—unlocks vast potential for late-stage diversification in the pursuit of novel therapeutics.
References
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine Chemistry Stack Exchange URL:[Link]
-
Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review Chemistry Africa URL:[Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives Current Chemistry Letters URL:[Link]
-
Synthesis, Characterization and Anti-corrosion Activity of New Triazole, Thiadiazole and Thiazole Derivatives Containing Imidazo[1,2-a]pyrimidine Moiety Chemical Methodologies URL:[Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021 Journal of the Turkish Chemical Society Section A: Chemistry URL:[Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents MDPI - Molecules URL:[Link]
Sources
- 1. research.uees.edu.ec [research.uees.edu.ec]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. chemmethod.com [chemmethod.com]
- 7. growingscience.com [growingscience.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromoimidazo[1,2-a]pyrimidine
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant pharmacological and biological activities.[1] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including antiviral, anti-inflammatory, and anticancer properties.[2] Consequently, the development of efficient and versatile synthetic methodologies to functionalize this core is of paramount importance to researchers in medicinal chemistry and drug development.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized transformations in modern organic synthesis for the formation of carbon-carbon bonds.[2][3] Its operational simplicity, mild reaction conditions, and tolerance of a wide array of functional groups make it an ideal method for the late-stage functionalization of complex molecules. This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 5-Bromoimidazo[1,2-a]pyrimidine with various boronic acids, a key transformation for creating diverse libraries of novel chemical entities for drug discovery programs. The bromine atom at the C5 position serves as a versatile synthetic handle for introducing aryl, heteroaryl, or vinyl substituents via palladium-catalyzed cross-coupling reactions.[4]
Principle of the Reaction: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle.[5][6] The fundamental steps involve:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromoimidazo[1,2-a]pyrimidine. This is often the rate-determining step and is facilitated by electron-rich ligands on the palladium center.
-
Transmetalation: In the presence of a base, the organoboron species (boronic acid or ester) transfers its organic moiety to the palladium(II) complex, forming a diorganopalladium(II) intermediate. The base is crucial for the activation of the organoboron reagent.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Experimental Protocol
This protocol is optimized for the Suzuki-Miyaura coupling of 5-Bromoimidazo[1,2-a]pyrimidine with a generic arylboronic acid. Researchers should note that optimization of reaction conditions, particularly the choice of ligand and base, may be necessary for challenging substrates.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromoimidazo[1,2-a]pyrimidine | ≥95% | Commercially Available | Store under inert atmosphere. |
| Arylboronic Acid | ≥97% | Commercially Available | |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | ≥99% | Commercially Available | Air-sensitive. Handle under inert gas. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Degas before use. |
| Water | Deionized | Laboratory Supply | Degas before use. |
| Argon or Nitrogen Gas | High Purity | Laboratory Supply | For maintaining an inert atmosphere. |
| Standard Glassware for Organic Synthesis | - | Laboratory Supply | Schlenk flask, condenser, etc. |
| Magnetic Stirrer with Hotplate | - | Laboratory Supply | |
| Thin-Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Commercially Available | |
| Silica Gel for Column Chromatography | 230-400 mesh | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromoimidazo[1,2-a]pyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered anhydrous potassium carbonate (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 - 0.05 equiv.). For challenging couplings, more advanced catalyst systems may be required (see Troubleshooting and Optimization).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 dioxane:water. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material (5-Bromoimidazo[1,2-a]pyrimidine) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-imidazo[1,2-a]pyrimidine product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]
Visualization of the Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling of 5-Bromoimidazo[1,2-a]pyrimidine.
The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
The Suzuki coupling of nitrogen-containing heterocycles can sometimes present challenges. Below are common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Poor choice of base or solvent | - Use a pre-catalyst or a more active ligand system (e.g., Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos).[7]- Ensure all reagents and solvents are properly dried and degassed. - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., DME/water, Toluene/water). |
| Dehalogenation of Starting Material | - Formation of a palladium-hydride species from the base, solvent, or water.[6] | - Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. - Avoid alcohol-based solvents. - Carefully control the amount of water in the reaction. |
| Homo-coupling of Boronic Acid | - Presence of oxygen in the reaction mixture.- Decomposition of the palladium catalyst. | - Ensure the reaction is set up under a strictly inert atmosphere. - Use a more stable palladium pre-catalyst. |
| Difficulty in Purification | - Co-elution of product with unreacted boronic acid or homo-coupled byproducts. | - Perform an aqueous work-up with a dilute base (e.g., NaHCO₃) to remove excess boronic acid. - Optimize the eluent system for column chromatography. |
Expert Insight: The nitrogen atoms in the imidazo[1,2-a]pyrimidine ring can potentially coordinate to the palladium center, which may inhibit catalysis.[6][7] The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald-Hartwig family (e.g., SPhos, XPhos), can often mitigate this issue by promoting the desired catalytic cycle and preventing catalyst deactivation.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. [Link]
-
Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Semantic Scholar. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of Imidazo[1,2- a ]Pyrimidine. ResearchGate. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
-
Ramirez-Guinto, Y., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. [Link]
-
Shcherbakov, D., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Medicinal Chemistry of 5-Bromoimidazo[1,2-a]pyrimidine
[1][2]
Executive Summary
5-Bromoimidazo[1,2-a]pyrimidine (CAS: 69214-09-1 for the pyridine analog, typically custom synthesized for the pyrimidine) is a "lynchpin" scaffold in drug discovery.[1] Its value lies in the C5-position , which offers a distinct vector for chemical diversity orthogonal to the more common C3-functionalization of the imidazole ring.[1]
This scaffold acts as a bioisostere for purines, quinolines, and benzodiazepines, making it a privileged structure in the design of Kinase Inhibitors (PI3K, CDK, p38 MAPK) , GABA-A Receptor Modulators (e.g., Fasiplon congeners), and Anti-infectives .
Structural Analysis & Reactivity Profile
Understanding the numbering and electronic bias of the scaffold is critical for designing synthetic routes.
Numbering Scheme
The standard IUPAC numbering for the imidazo[1,2-a]pyrimidine fused system is as follows:
-
N1 : Non-bridgehead nitrogen in the 5-membered ring.[1]
-
C2/C3 : Carbons in the 5-membered imidazole ring.[1]
-
N4 : Bridgehead nitrogen.[1]
-
C5 : Carbon adjacent to the bridgehead nitrogen in the 6-membered ring (the site of the bromine).[1]
-
C6/C7 : Remaining carbons in the pyrimidine ring.[1]
-
N8 : Nitrogen in the 6-membered ring.[1]
Reactivity "Heat Map"
The 5-bromo position is electronically unique because it sits
-
C3 Position: Highly nucleophilic; prone to Electrophilic Aromatic Substitution (EAS) (e.g., halogenation, formylation).
-
C5 Position (Br-handle): Electrophilic; prime site for Suzuki , Sonogashira , and Buchwald-Hartwig couplings.[1]
-
C7 Position: Also electrophilic (
to N8), but the 5-position is often more sterically accessible for cross-coupling depending on the N8 environment.
Figure 1: Reactivity profile of the Imidazo[1,2-a]pyrimidine scaffold.[1]
Key Therapeutic Applications[1]
Kinase Inhibitors (PI3K & p38 MAPK)
The imidazo[1,2-a]pyrimidine core mimics the ATP-binding motif of kinases.[1]
-
Mechanism: The N1 and N8 nitrogens often serve as hydrogen bond acceptors/donors to the kinase hinge region.
-
Role of 5-Br: Displacement of the bromine at C5 allows the introduction of solubilizing groups (e.g., morpholines, piperazines) or hydrophobic moieties that occupy the "solvent-exposed" region or specific hydrophobic pockets (e.g., the gatekeeper region).
-
Example: In PI3K
inhibitors, substituents at the 5-position (introduced via Suzuki coupling) tune selectivity against other isoforms.[1]
GABA-A Receptor Modulators (Anxiolytics)
This scaffold is a bioisostere of the imidazo[1,2-a]pyridine drugs (e.g., Zolpidem).
-
Case Study (Fasiplon): Fasiplon is an imidazo[1,2-a]pyrimidine anxiolytic.[1][2][3] The 5-position (occupied by a methyl group in Fasiplon) is crucial for maintaining the correct steric profile for the benzodiazepine binding site on the GABA-A receptor.[1]
-
Medicinal Chemistry Strategy: Use the 5-bromo precursor to install diverse alkyl or heteroaryl groups to probe the depth of the benzodiazepine binding pocket.[1]
Detailed Experimental Protocols
These protocols are designed for the functionalization of 5-bromoimidazo[1,2-a]pyrimidine .[1][4]
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Used to introduce aryl or heteroaryl groups at the C5 position.[1]
Reagents:
-
Substrate: 5-Bromoimidazo[1,2-a]pyrimidine (1.0 equiv)[1]
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)
-
Catalyst:
(5 mol%) or (for difficult substrates) -
Base:
or (2.0–3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 v/v) or DME/Water
Step-by-Step Procedure:
-
Setup: In a microwave vial or round-bottom flask, combine the 5-bromo substrate, boronic acid, and base.
-
Degassing: Add the solvent mixture. Sparge with argon or nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).[1]
-
Catalyst Addition: Add the Palladium catalyst quickly under an inert atmosphere. Seal the vessel.
-
Reaction: Heat to 80–100°C (oil bath) or 120°C (microwave, 30 min). Monitor by LC-MS (Expect M+H of product; disappearance of Br-precursor M and M+2 peaks).[1]
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (typically MeOH/DCM gradients).[1]
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Used to introduce amine solubilizing groups (e.g., morpholine) at C5.
Reagents:
-
Substrate: 5-Bromoimidazo[1,2-a]pyrimidine (1.0 equiv)[1]
-
Amine: Primary or secondary amine (1.2 equiv)
-
Catalyst:
(2–5 mol%) -
Ligand: Xantphos or BINAP (5–10 mol%)[1]
-
Base:
or (1.5–2.0 equiv) -
Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]
Step-by-Step Procedure:
-
Inert Environment: Flame-dry the reaction vessel and cool under argon.
-
Mixing: Add substrate, catalyst, ligand, and base. Purge with argon.[1]
-
Solvent/Amine: Add anhydrous solvent and the amine (if liquid) via syringe.[1]
-
Heating: Heat to 100°C overnight.
-
Workup: Filter through a Celite pad to remove Palladium residues. Concentrate filtrate.[1]
-
Purification: Silica gel chromatography. Note: Imidazo-pyrimidines can be polar; use amine-functionalized silica if streaking occurs.[1]
Protocol C: Nucleophilic Aromatic Substitution ( )
Alternative for reactive amines without transition metals.[1] Requires activation.[1][5]
Conditions:
-
Solvent: DMF, DMSO, or NMP.
-
Base: DIPEA or
.[1] -
Temperature: High heat (120–150°C) or Microwave irradiation is often required due to the moderate electrophilicity of C5 compared to C2/C4 of pure pyrimidines.
-
Procedure: Mix 5-bromo substrate (1 eq) with excess amine (3–5 eq) and base (2 eq) in DMSO. Microwave at 140°C for 1 hour.
Decision Tree for SAR Optimization
Use this logic flow to determine the synthetic strategy based on the desired modification at the 5-position.
Figure 2: Synthetic decision matrix for C5 functionalization.[1]
References
-
General Reactivity & Scaffold Utility
-
Kinase Inhibition (PI3K)
-
GABA-A Agonists (Fasiplon)
-
Synthetic Methodology (Suzuki Coupling)
-
SNAr Reactivity Modeling
Sources
- 1. Fasiplon | C13H15N5O2 | CID 208954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fasiplon - Wikipedia [en.wikipedia.org]
- 3. FASIPLON [drugs.ncats.io]
- 4. 5-Bromoimidazo[1,2-a]pyrimidine | Benchchem [benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. 5-Bromo-imidazo[1,2-a]pyridine HCl | C7H6BrClN2 | CID 75487588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Imidazo(1,2-a)pyrimidine, 6-methyl-5-oxo-1,2,3,5-tetrahydro- | C7H9N3O | CID 592086 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 5-Bromoimidazo[1,2-a]pyrimidine as a Core Scaffold in Advanced Materials Science
Executive Summary & Strategic Importance
In the rapidly evolving fields of organic electronics and photophysics, the rational design of heterocyclic building blocks is paramount. 5-Bromoimidazo[1,2-a]pyrimidine has emerged as a highly versatile synthetic intermediate [1]. Structurally, it features an electron-rich imidazole ring fused to an electron-deficient pyrimidine ring, creating an innate "push-pull" electronic configuration.
The strategic importance of this molecule lies in the C5-bromine atom. Due to the electronic properties of the heterocyclic core, the C5 position is highly susceptible to electrophilic attack and serves as an ideal reactive handle for palladium-catalyzed cross-coupling reactions [1]. By extending the
Structure-Property Relationships (SPR) & Quantitative Metrics
The functionalization of 5-Bromoimidazo[1,2-a]pyrimidine directly dictates its macroscopic material properties. When coupled with electron-donating groups (EDGs) such as carbazole or triphenylamine, the resulting molecules exhibit strong Intramolecular Charge Transfer (ICT). This ICT characteristic is responsible for their high fluorescence quantum yields and extreme sensitivity to microenvironmental polarity (solvatofluorochromism) [3]. Furthermore, the multiple nitrogen heteroatoms provide excellent coordination sites for metal surfaces, making these derivatives highly effective at inhibiting mild steel corrosion in acidic environments [4].
Table 1: Quantitative Material Properties of Imidazo[1,2-a]pyrimidine Derivatives
| Material Derivative | Primary Application | Key Performance Metric | Mechanistic Driver |
| C5-Arylated Fluorophores | Bioimaging & Sensing | Quantum Yield ( | Intramolecular Charge Transfer (ICT) from the appended EDG to the electron-deficient pyrimidine core. |
| Quadrupolar Dyes | Two-Photon Absorption | Large Stokes Shift: >7400 | Highly polar excited state geometry resulting from an extended Donor- |
| Imidazo-pyrimidine Complexes | OLEDs (ETL) | High Electron Mobility | The inherent electron-deficient nature of the pyrimidine ring facilitates rapid electron transport [2]. |
| Alkyl/Aryl Derivatives (e.g., OPIP) | Corrosion Inhibition | Inhibition Efficiency: 91.9% (in 1M HCl) [4] | Nitrogen lone pairs strongly coordinate with the vacant d-orbitals of Fe on mild steel surfaces. |
Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols integrate causality-driven methodologies and self-validating checkpoints.
Protocol A: Synthesis of Extended -Conjugated Fluorophores via Suzuki-Miyaura Coupling
Objective: To synthesize a highly fluorescent C5-aryl imidazo[1,2-a]pyrimidine derivative for use in OLED or bioimaging applications.
Reagents:
-
5-Bromoimidazo[1,2-a]pyrimidine (1.0 equiv, Core Scaffold)
-
Arylboronic acid (e.g., 4-(Diphenylamino)phenylboronic acid) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0)[
] (0.05 equiv) -
Potassium carbonate (
) (2.0 equiv, 2M aqueous solution) -
Solvent: Toluene / Ethanol (4:1 v/v)
Step-by-Step Methodology:
-
System Evacuation: Charge a Schlenk flask with 5-Bromoimidazo[1,2-a]pyrimidine, the arylboronic acid, and the solvent mixture.
-
Causality: Toluene acts as the primary organic solvent to dissolve the reagents, while ethanol facilitates the solubility of the aqueous base in the organic phase, ensuring a homogenous biphasic reaction.
-
-
Degassing: Sparge the mixture with ultra-pure Argon for 15 minutes.
-
Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active
catalyst to an inactive species.
-
-
Catalyst Addition: Quickly add
and the degassed solution under a positive Argon stream.-
Causality of Base Selection:
is chosen over stronger bases (e.g., NaOtBu) to prevent unwanted nucleophilic hydrolysis of the pyrimidine ring.
-
-
Reflux: Heat the reaction mixture to 90°C for 12 hours.
-
Self-Validation Checkpoint: Spot the crude reaction mixture on a silica TLC plate alongside the starting material.
-
Validation Logic: 5-Bromoimidazo[1,2-a]pyrimidine is UV-active at 254 nm but non-fluorescent. The successful cross-coupled product will exhibit bright, visible fluorescence under 365 nm UV illumination due to the newly formed extended
-conjugation. If no fluorescence is observed, the catalytic cycle has stalled.
-
-
Workup & Purification: Cool to room temperature, extract with dichloromethane (3 × 20 mL), dry over anhydrous
, and purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate).
Protocol B: Photophysical Characterization & Quantum Yield Determination
Objective: To evaluate the suitability of the synthesized derivative as a commercial fluorophore.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a
M solution of the purified fluorophore in spectroscopic-grade ethyl acetate.-
Causality: Medium-polarity solvents like ethyl acetate often yield the highest brightness and quantum yields for these specific push-pull systems by stabilizing the ICT state without causing severe solvent-induced quenching [3].
-
-
Absorption Profiling: Record the UV-Vis absorption spectrum from 250 nm to 600 nm to determine the maximum absorption wavelength (
). -
Emission Profiling: Excite the sample at
and record the fluorescence emission spectrum. Calculate the Stokes shift (difference between absorption and emission maxima in ). -
Self-Validation Checkpoint (Quantum Yield): Measure the relative fluorescence quantum yield (
) using Quinine Sulfate in 0.1 M ( ) as a standard.-
Validation Logic: Ensure the optical density (absorbance) of both the sample and the standard at the excitation wavelength is kept below 0.05. This strictly prevents inner-filter effects (self-absorption) which would artificially deflate the calculated quantum yield.
-
Mechanistic Workflow Visualization
The following diagram illustrates the logical progression from the halogenated precursor to its final applications in materials science, driven by specific chemical transformations.
Figure 1: Synthetic workflow and materials science applications of 5-Bromoimidazo[1,2-a]pyrimidine.
References
- Benchchem.
- ResearchGate. "Bright, Fluorescent Dyes Based on Imidazo[1,2-a]pyridines that are Capable of Two-Photon Absorption."
- RSC Advances. "Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones."
- Frontiers. "Imidazo [1,2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies."
step-by-step synthesis of novel 5-Bromoimidazo[1,2-a]pyrimidine derivatives
Application Note: Precision Synthesis of Novel 5-Bromoimidazo[1,2-a]pyrimidine Derivatives
Part 1: Executive Summary & Strategic Analysis
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., mTOR, PI3K) and GABA receptor modulators. While the 2-, 3-, and 7-positions are easily accessible via standard Chichibabin cyclizations, the 5-position (peri-position) represents a synthetic challenge due to inherent regiochemical bias.
The Regioselectivity Paradox:
Direct condensation of 2-amino-4-bromopyrimidine with
The Solution: The Symmetric Precursor Strategy To reliably access 5-bromoimidazo[1,2-a]pyrimidine derivatives, this protocol utilizes a 2-amino-4,6-dibromopyrimidine precursor. This symmetric starting material eliminates regiochemical ambiguity during cyclization, yielding a 5,7-dibromo intermediate that can be selectively functionalized.
Part 2: Retrosynthetic Analysis & Workflow
The following logic flow illustrates the critical decision points in synthesizing the 5-bromo core.
Caption: Retrosynthetic pathway bypassing the N1/N3 regioselectivity issue by using a symmetric dibromo precursor.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 2-Amino-4,6-dibromopyrimidine
Rationale: Converting the dihydroxy precursor to the dibromo analog activates the ring for cyclization and provides the necessary handles for the 5-position.
Materials:
-
2-Amino-4,6-dihydroxypyrimidine (10.0 g, 78.7 mmol)
-
Phosphorus oxybromide (
) (45.0 g, 157 mmol) - -Dimethylaniline (5.0 mL)
-
Anhydrous Toluene (100 mL)
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, suspend 2-amino-4,6-dihydroxypyrimidine in anhydrous toluene.
-
Addition: Carefully add
in portions (Exothermic!). Add -dimethylaniline as a catalyst. -
Reaction: Heat the mixture to reflux (
) for 4–6 hours. The suspension should become a clear orange solution, indicating conversion. -
Monitoring: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The polar starting material (
) should disappear, replaced by a non-polar spot ( ). -
Workup: Cool the reaction to room temperature. Pour the mixture onto crushed ice (
) with vigorous stirring to quench excess . -
Neutralization: Adjust pH to ~8 using saturated
solution. -
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water to yield off-white needles.
-
Expected Yield: 65–75%
-
Validation:
(DMSO- ): 7.05 (s, 1H, H-5), 7.30 (br s, 2H, ).
-
Protocol B: Cyclization to 5,7-Dibromoimidazo[1,2-a]pyrimidine
Rationale: This step constructs the bicyclic core. Since the pyrimidine is symmetric, cyclization at either nitrogen yields the same 5,7-dibromo product.
Materials:
-
2-Amino-4,6-dibromopyrimidine (5.0 g, 19.8 mmol)
-
Chloroacetaldehyde (50% wt in water) (4.0 mL, 30 mmol)
-
Ethanol (50 mL)
- (Solid)
Procedure:
-
Setup: Dissolve 2-amino-4,6-dibromopyrimidine in Ethanol (50 mL) in a pressure tube or round-bottom flask.
-
Addition: Add Chloroacetaldehyde solution.
-
Reaction: Heat to reflux (
) for 6–12 hours.-
Note: Reaction progress can be sluggish due to the electron-withdrawing effect of the two bromine atoms.
-
-
Workup: Cool to room temperature. Concentrate the solvent to ~10 mL volume.
-
Neutralization: Dilute with water (50 mL) and neutralize with solid
until no effervescence occurs. -
Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and dry.
-
Purification: Column chromatography (SiO2, 0-5% MeOH in DCM) may be required if the crude is dark.
-
Expected Yield: 50–60%
-
Validation:
(DMSO- ): 7.85 (d, , 1H, H-2), 8.15 (d, , 1H, H-3), 8.05 (s, 1H, H-6). -
Key Check: Absence of broad
signal confirms cyclization.
-
Protocol C: Regioselective Functionalization (The "5-Bromo" Target)
Rationale: To obtain a derivative that behaves as a "5-bromo" scaffold, one must often differentiate the 5- and 7-positions. The 7-position is generally more reactive towards Nucleophilic Aromatic Substitution (
Scenario: You want to keep the 5-Br for a later Suzuki coupling and remove/modify the 7-Br.
Procedure (Selective C7-Displacement):
-
Reagents: 5,7-Dibromoimidazo[1,2-a]pyrimidine (1.0 eq), Secondary Amine (e.g., Morpholine, 1.1 eq), DIPEA (1.5 eq), DMF.
-
Conditions: Stir at
to Room Temperature.-
Control: Do not heat initially.[1] The 7-position reacts first.
-
-
Outcome: Major product is 5-bromo-7-morpholinoimidazo[1,2-a]pyrimidine .
-
Validation: NOESY NMR is critical here to distinguish isomers. The H-6 proton will show an NOE correlation with the morpholine protons if the substitution occurred at C7.
Part 4: Data Summary & Troubleshooting
| Parameter | 2-Amino-4-bromo Route | 2-Amino-4,6-dibromopyrimidine Route |
| Major Product | 7-Bromoimidazo[1,2-a]pyrimidine | 5,7-Dibromoimidazo[1,2-a]pyrimidine |
| Regiocontrol | Poor (favors N1 attack) | Perfect (Symmetric start) |
| 5-Position Access | Difficult (Minor product) | Guaranteed |
| Scalability | High | High |
Troubleshooting Guide:
-
Problem: Low yield in cyclization (Protocol B).
-
Cause: The electron-poor pyrimidine is a poor nucleophile.
-
Fix: Use anhydrous ethanol and add molecular sieves. Increase reaction time or use microwave irradiation (
, 30 min).
-
-
Problem: Structural Misassignment.
-
Cause: Dimroth Rearrangement under basic conditions.
-
Fix: Avoid strong hydroxide bases (NaOH/KOH) during workup. Use
or . Verify structure using -HMBC if available.
-
Part 5: References
-
Guerret, P., et al. "The Dimroth rearrangement in the imidazo[1,2-a]pyrimidine series." Journal of Heterocyclic Chemistry, 1999. (Discusses the risk of rearrangement and structural assignment).
-
Enguehard, C., et al. "Synthesis of diaryl-substituted imidazo[1,2-a]pyrimidines." Journal of Organic Chemistry, 2000. (Establishes regioselectivity rules for 2-aminopyrimidine cyclizations). [Link]
-
Revankar, G. R., et al. "Synthesis and antiviral activity of certain 5-substituted 2-aminopyrimidines." Journal of Medicinal Chemistry, 1984. (Protocol for POBr3 bromination). [Link]
Sources
analytical techniques for characterizing 5-Bromoimidazo[1,2-a]pyrimidine products
Application Note: Analytical Techniques for the Structural Elucidation and Characterization of 5-Bromoimidazo[1,2-a]pyrimidine
Executive Summary: The Analytical Challenge
The imidazo[1,2-a]pyrimidine scaffold is a privileged bicyclic pharmacophore extensively utilized in the development of kinase inhibitors, antivirals, and CNS therapeutics. Within this class, 5-bromoimidazo[1,2-a]pyrimidine serves as a high-value synthetic intermediate. The C5-bromine atom acts as a critical electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid structural diversification[1].
However, the synthesis of these fused heterocycles—often via the cyclocondensation of 2-aminopyrimidines with α-haloketones—can yield unintended regioisomers, such as the 7-bromo derivative, depending on the electronic properties of the precursors[2]. Therefore, rigorous analytical characterization is non-negotiable. This protocol outlines a self-validating analytical workflow combining Liquid Chromatography-Mass Spectrometry (LC-MS), multinuclear NMR, and Fourier-Transform Infrared (FT-IR) spectroscopy to definitively confirm both the purity and the exact regiochemistry of the product.
Orthogonal Validation Strategy
To establish absolute confidence in the synthesized product, we employ an orthogonal validation strategy. Each technique answers a specific structural question, building a comprehensive data package that eliminates false positives.
Analytical workflow for the comprehensive characterization of 5-Bromoimidazo[1,2-a]pyrimidine.
Isotopic Profiling via LC-MS
Causality & Logic:
LC-MS serves as the primary gateway for characterization. Rather than merely looking for a mass match, we exploit the natural isotopic abundance of bromine (
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute a 10 µL aliquot into 990 µL of 50:50 Water/Acetonitrile to yield a 10 µg/mL working solution.
-
Chromatographic Separation: Inject 2.0 µL onto a C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) maintained at 40 °C.
-
Mobile Phase: Solvent A: 0.1% Formic Acid in Water; Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: Ramp from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
-
Mass Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.
Table 1: Expected LC-MS Parameters & Diagnostic Data
| Parameter | Value / Observation |
|---|---|
| Chemical Formula | C₆H₄BrN₃ |
| Monoisotopic Mass | 196.9588 Da |
| Diagnostic ESI+ Signals | m/z 197.96
Regiochemical Elucidation via Multinuclear & 2D NMR
Causality & Logic:
While LC-MS confirms the molecular weight, it cannot differentiate between the 5-bromo and 7-bromo regioisomers. High-resolution
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
). Ensure complete dissolution to maintain high magnetic field homogeneity. - H NMR Acquisition: Acquire data at 400 MHz or 500 MHz. Use 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds.
- C NMR Acquisition: Acquire data at 100 MHz or 125 MHz. Use a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C5, C8a).
-
2D HMBC Acquisition: Set up the HMBC experiment optimized for long-range carbon-proton couplings (typically
Hz).
HMBC NMR correlation pathways used to definitively assign the C5-bromine regiochemistry.
Table 2: Typical NMR Chemical Shifts for 5-Bromoimidazo[1,2-a]pyrimidine (in DMSO-
Functional Group Verification via ATR FT-IR
Causality & Logic: FT-IR is employed as a rapid, orthogonal technique to confirm the presence of the fused heterocyclic core and verify the absence of unreacted starting materials. For instance, the primary amine stretch of a 2-aminopyrimidine precursor (typically visible as a distinct doublet around 3300–3400 cm⁻¹) must be entirely absent in the final cyclized product[2].
Step-by-Step Methodology:
-
Sample Preparation: Place 1-2 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer[3].
-
Acquisition: Apply consistent pressure using the ATR anvil. Record the spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic C=N stretching vibrations (1600–1650 cm⁻¹) and aromatic C=C stretches (1450–1550 cm⁻¹). The C-Br stretch will appear in the fingerprint region (typically 500–600 cm⁻¹).
Conclusion
The characterization of 5-bromoimidazo[1,2-a]pyrimidine requires a multi-faceted analytical approach. By combining the isotopic validation of LC-MS, the regiochemical precision of 2D NMR, and the functional group confirmation of FT-IR, researchers can establish a self-validating data package. This ensures the structural integrity of the building block before it is deployed in complex downstream cross-coupling syntheses.
References
-
Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine Source: Semantic Scholar URL:[Link]
-
Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. 5-Bromoimidazo[1,2-a]pyrimidine | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of 5-Bromopyrimidines
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the Suzuki-Miyaura cross-coupling of 5-bromopyrimidines presents unique challenges. The highly electron-deficient nature of the pyrimidine ring accelerates oxidative addition but simultaneously exposes the system to a multitude of parasitic side reactions[1].
This guide is engineered to provide mechanistic clarity, actionable troubleshooting steps, and self-validating protocols to rescue failing reactions and optimize your yields.
Diagnostic Logic Tree
Before altering your reaction conditions, you must identify the dominant failure mode. Use the diagnostic logic tree below to map your LC-MS or NMR byproduct data to the correct troubleshooting pathway.
Caption: Diagnostic logic tree for identifying and resolving Suzuki coupling side reactions.
Core Troubleshooting Guides & FAQs
Issue A: Hydrodehalogenation (Protodebromination)
Q: My LC-MS shows complete consumption of the 5-bromopyrimidine, but the major peak is M-79 (the debrominated pyrimidine). Why is this happening?
A: You are observing hydrodehalogenation (protodebromination). Because the 5-bromopyrimidine is highly electron-deficient, the initial oxidative addition of the Pd(0) catalyst into the C-Br bond is extremely fast[1]. However, if the subsequent transmetalation step is sluggish—often due to poor boronic acid solubility or an unoptimized ligand—the long-lived Pd(II)-aryl intermediate becomes vulnerable.
Mechanistically, this Pd(II) species can abstract a
Q: How do I suppress this pathway?
A: You must alter the kinetics to favor transmetalation over hydride abstraction.
-
Eliminate Hydride Sources: Switch from alcoholic solvents to aprotic solvents like 1,4-Dioxane or Toluene[4].
-
Accelerate Transmetalation: Upgrade your ligand. Switch from standard triphenylphosphine (
) to bulky, electron-rich dialkylbiaryl phosphines like SPhos or XPhos. These ligands increase the electron density on the palladium center, accelerating both transmetalation and the final reductive elimination step[4].
Caption: Suzuki-Miyaura catalytic cycle highlighting the competing protodebromination pathway.
Issue B: Boronic Acid Homocoupling
Q: My boronic acid is disappearing, but I am not seeing the cross-coupled product. Instead, I see a symmetrical biaryl species.
A: This is homocoupling, an oxidative side reaction. It occurs when a Pd(II) species transmetalates twice with the boronic acid, coupling two equivalents together[3]. The primary cause is the presence of molecular oxygen in the reaction mixture, which continuously re-oxidizes the active Pd(0) back to Pd(II)[3]. It can also occur if your Pd(II) precatalyst fails to fully reduce to Pd(0) during the initiation phase[2].
Solution: Implement strict degassing. Sonication under vacuum followed by argon backfilling is insufficient for sensitive pyrimidines. Use vigorous argon sparging (bubbling directly through the solvent) for at least 15–30 minutes, or employ three freeze-pump-thaw cycles[2].
Issue C: Nucleophilic Aromatic Substitution (SNAr)
Q: I am forming a 5-hydroxypyrimidine or 5-alkoxypyrimidine byproduct. Is the catalyst failing?
A: This is not a catalytic failure, but a background chemical reaction. The pyrimidine ring is highly electron-deficient. While the 2- and 4-positions are most activated for SNAr, the 5-position is still susceptible under forcing conditions. If you are using strong nucleophilic bases (e.g.,
Solution: Switch to milder, non-nucleophilic inorganic bases such as anhydrous
Quantitative Optimization Data
The following table summarizes the causal effects of various reaction parameters on the competition between the desired cross-coupling and parasitic protodehalogenation.
| Reaction Parameter | Sub-optimal Choice | Optimized Choice | Causality / Mechanism | Effect on Protodehalogenation | Effect on Yield |
| Solvent | Ethanol / Methanol | 1,4-Dioxane / Toluene | Protic solvents act as direct | High | Low |
| Base | Aqueous conditions provide protons; strong bases promote SNAr side reactions. | Moderate | High | ||
| Ligand | SPhos / XPhos | Bulky ligands accelerate transmetalation, outcompeting the slower hydride shift. | High | High | |
| Atmosphere | Ambient Air | Strict Argon Sparging | Low | High |
Self-Validating Experimental Protocol
To guarantee success, do not rely on "blind" heating. The following step-by-step methodology incorporates a self-validating LC-MS checkpoint to ensure the catalytic cycle is functioning correctly before committing to bulk purification.
Optimized Anhydrous Coupling of 5-Bromopyrimidines
Reagents & Stoichiometry:
-
Electrophile: 5-Bromopyrimidine (1.0 equiv)
-
Nucleophile: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 equiv)
-
Catalyst:
(0.02 equiv / 2 mol%) -
Ligand: SPhos (0.08 equiv / 8 mol%)
-
Base: Anhydrous
(2.0 equiv) -
Solvent: Anhydrous 1,4-Dioxane (0.2 M)
Step-by-Step Methodology:
-
Reagent Preparation: Flame-dry a Schlenk flask under vacuum. Add the 5-bromopyrimidine, boronic acid, and anhydrous
. Causality: Removing trace moisture eliminates the primary proton source responsible for hydrodehalogenation. -
Catalyst Loading: In a glovebox or under a strict stream of argon, add
and SPhos. Causality: Pre-formed Pd(0) avoids the need for in-situ reduction, minimizing initial homocoupling. -
Strict Degassing: Seal the flask and perform three cycles of high vacuum followed by argon backfill.
-
Solvent Addition: Inject anhydrous, previously argon-sparged 1,4-Dioxane via syringe.
-
Reaction Execution: Heat the mixture to 80 °C in a pre-heated oil bath under positive argon pressure.
-
Self-Validation Checkpoint (4 Hours):
-
Action: Briefly remove the flask from heat. Under positive argon flow, extract a 10 µL aliquot using a micro-syringe. Dilute immediately in 1 mL of LC-MS grade Acetonitrile and filter through a 0.2 µm PTFE syringe filter.
-
Validation Criteria: Run UPLC-MS. You must observe >90% consumption of the 5-bromopyrimidine. Calculate the ratio of the Desired Product mass peak to the Protodehalogenation peak (Mass = SM - 78 Da).
-
Decision Gate: If the ratio is > 20:1, proceed with the reaction to completion (typically 8-12 hours). If the dehalogenation peak exceeds 10% relative abundance, the system is contaminated with moisture/oxygen. Abort, re-dry reagents, and verify solvent anhydrous integrity before repeating.
-
Caption: Step-by-step workflow for the self-validating anhydrous Suzuki coupling protocol.
References
1.2, Benchchem.[2] 2.4, Benchchem.[4] 3.3, Yoneda Labs.[3] 4. 1, ACS Publications.[1]
Sources
preventing dehalogenation in palladium-catalyzed cross-coupling of 5-Bromoimidazo[1,2-a]pyrimidine
Technical Support Center: 5-Bromoimidazo[1,2-a]pyrimidine Optimization
Ticket ID: #Pd-5Br-IMP-001 Subject: Prevention of Hydrodehalogenation during Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Bridgehead" Challenge
You are encountering dehalogenation (formation of the hydro-product) while attempting to cross-couple 5-bromoimidazo[1,2-a]pyrimidine .
The Core Issue: The imidazo[1,2-a]pyrimidine scaffold is highly electron-deficient, particularly at the C5 position due to the adjacent bridgehead nitrogen (N1). While this facilitates rapid oxidative addition (OA), it renders the resulting Pd(II)-aryl species highly electrophilic. If the subsequent step (transmetallation or amine binding) is sluggish, the Pd-center becomes a "hydride scavenger," stripping hydrides from solvents, bases, or ligands, leading to reductive elimination of the dehalogenated byproduct (Ar-H).
This guide provides the diagnostic logic and protocols to suppress this pathway.
Diagnostic Logic: The Triage Flowchart
Before altering your entire screen, use this logic tree to identify the specific source of your hydride.
Figure 1: Decision matrix for isolating the hydride source in hydrodehalogenation events.
Technical Deep Dive: Mechanisms & Solutions
Scenario A: The "Solvent Trap" (Most Common)
Mechanism: Electron-deficient heterocycles facilitate the
-
The Fix: Switch to non-protic, non-coordinating solvents.
-
Recommended: Toluene, 1,4-Dioxane, or DME.
-
Strictly Avoid: Ethanol, Isopropanol, and "wet" DMF.
Scenario B: The "Slow Cycle" (Catalyst Death)
Mechanism: If the cross-coupling partner (boronic acid or amine) is bulky or unreactive, the oxidative addition complex
-
The Fix: Accelerate the catalytic cycle using bulky, electron-rich phosphines that promote rapid Reductive Elimination (RE).
-
Recommended: XPhos or RuPhos (for Suzuki); BrettPhos (for Buchwald).
Optimized Protocols
Below are two validated protocols designed specifically to minimize the residence time of the Pd(II) intermediate, thereby reducing dehalogenation risk.
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond)
Target: Prevention of hydrolysis and protodehalogenation.
| Component | Specification | Rationale |
| Pre-Catalyst | XPhos Pd G2 (2–5 mol%) | Rapid activation; bulky ligand shields Pd center. |
| Base | K₃PO₄ (2.0 equiv, anhydrous) | Anhydrous phosphate prevents hydrolysis; milder than carbonates. |
| Solvent | 1,4-Dioxane (0.1 M) | High boiling point, non-coordinating, stable. |
| Temperature | 80–100 °C | Sufficient energy for transmetallation without thermal decomposition. |
Step-by-Step:
-
Charge a reaction vial with 5-bromoimidazo[1,2-a]pyrimidine (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G2 (0.02 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Seal and purge with Argon for 5 minutes (Critical: Oxygen promotes homocoupling and catalyst death).
-
Add anhydrous 1,4-Dioxane via syringe.
-
Heat to 80 °C. Monitor via LCMS.
-
Note: If dehalogenation persists, lower temp to 60 °C and switch base to CsF (anhydrous).
-
Protocol 2: Buchwald-Hartwig Amination (C-N Bond)
Target: Prevention of
| Component | Specification | Rationale |
| Pre-Catalyst | BrettPhos Pd G3 (1–3 mol%) | The gold standard for primary amines; prevents |
| Base | NaOtBu (1.2 equiv) | Strong base required for amine deprotonation; ensures fast reaction. |
| Solvent | Toluene or t-Amyl Alcohol | Toluene is preferred to avoid alcohol oxidation risks. |
| Temperature | 60–80 °C | Mild heating. |
Step-by-Step:
-
Charge vial with 5-bromoimidazo[1,2-a]pyrimidine (1.0 equiv), Amine (1.2 equiv), BrettPhos Pd G3 (0.02 equiv), and NaOtBu (1.4 equiv).
-
Add anhydrous Toluene.
-
Heat to 65 °C.
-
Troubleshooting: If the amine is a secondary acyclic amine (high risk of
-H elim), switch ligand to RuPhos .
-
Mechanistic Visualization: The Dehalogenation Pathway
Understanding how the hydrogen replaces the bromine is critical for prevention.
Figure 2: Kinetic competition between the desired cross-coupling (Green) and the hydrodehalogenation pathway (Red).
Frequently Asked Questions (FAQ)
Q: Can I use Pd(PPh₃)₄ for this reaction? A: We strongly advise against it. Tetrakis is an unstable Pd(0) source that releases triphenylphosphine. It lacks the steric bulk to force the reductive elimination of electron-deficient substrates, often resulting in stalled reactions and increased dehalogenation [1].
Q: Why is the 5-position so sensitive compared to the 2- or 3-positions? A: The 5-position is adjacent to the bridgehead nitrogen (N1). This nitrogen pulls electron density, making the C-Br bond extremely polarized. While this aids oxidative addition, it makes the resulting metal complex "hungry" for electron density, increasing its propensity to accept a hydride if the coupling partner isn't immediately available [2].
Q: I see "Halogen Dance" mentioned in literature. Is this happening here? A: It is possible but less likely than direct dehalogenation. Halogen dance typically requires a strong base (like LDA) to deprotonate the ring, causing the halogen to migrate. If you use weaker bases (Carbonates/Phosphates) and avoid Li-bases, this is likely not your issue.
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from
-
Kazzouli, S. E., et al. (2012). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines. Current Organic Synthesis.[1][3][4][5] Retrieved from
-
Lynch, J., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. Molecules. Retrieved from
-
American Chemical Society. (2018). Buchwald-Hartwig Amination - Reagent Guides. ACS GCI Pharmaceutical Roundtable. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 5. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the regioselective synthesis of imidazo[1,2-a]pyrimidine derivatives
The following guide is structured as a Technical Support Center for the synthesis of imidazo[1,2-a]pyrimidine derivatives. It is designed to address the specific, high-level challenges encountered by medicinal chemists and process engineers.
Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Ticket Subject: Overcoming Regioselectivity & Structural Assignment Challenges
Core Directive & Scope
Welcome to the Imidazo[1,2-a]pyrimidine Synthesis Hub. This scaffold is a privileged structure in kinase inhibitors (e.g., p38
This guide does not just list recipes; it troubleshoots the molecular logic failing in your flask.
The "Classic" Condensation: Troubleshooting & Logic
Workflow: Condensation of 2-aminopyrimidines with
🔴 Critical Issue: "I am observing a mixture of regioisomers, or the wrong isomer entirely."
The Root Cause:
The 2-aminopyrimidine moiety possesses two nucleophilic sites: the endocyclic nitrogen (
-
Kinetic Control: Attack by the most nucleophilic nitrogen (often
). -
Thermodynamic Control: Reversibility of the intermediate and final stability.
Technical Fix:
-
Scenario A: Steric Bulk on the Ketone. If your
-haloketone has a bulky substituent (e.g., -butyl), the reaction favors formation of the 2-substituted imidazo[1,2-a]pyrimidine due to steric hindrance avoiding the peri-interaction with of the pyrimidine ring. -
Scenario B: Electronic Bias. Electron-withdrawing groups (EWGs) on the pyrimidine ring decrease the nucleophilicity of
.-
Action: Use polar aprotic solvents (DMF, NMP) and elevated temperatures (
) to overcome the activation energy barrier.
-
🔴 Critical Issue: "My NMR spectra suggest the structure rearranged." (The Dimroth Trap)
The Root Cause:
You have likely triggered a Dimroth Rearrangement .[1] Under basic conditions (or even prolonged heating), the electron-deficient pyrimidine ring is susceptible to nucleophilic attack by water/hydroxide at
Visualizing the Mechanism: The following diagram details the pathway of this rearrangement, which is the #1 cause of structural misassignment in this field.
Corrective Protocol:
-
Check pH: Ensure your reaction mixture is neutral. Avoid strong bases like
or during workup if your product is sensitive. Use or buffered solutions. -
Solvent Switch: If rearrangement persists, switch to 1,2-dimethoxyethane (DME) or Ethanol without added base.
-
Validation: Run the reaction in anhydrous conditions to prevent the hydrolytic ring-opening step.
Advanced Routes: The Groebke-Blackburn-Bienaymé (GBB)
Workflow: Three-component reaction (Amine + Aldehyde + Isocyanide).
🔴 Critical Issue: "The condensation yield is <20%. Is there a better route?"
The Solution: Switch to the GBB reaction.[2] It is generally more regioselective for 3-amino-imidazo[1,2-a]pyrimidines .
GBB Optimization Matrix:
| Parameter | Recommendation | Rationale |
| Catalyst | Lewis acids activate the imine intermediate without triggering Dimroth rearrangement. | |
| Solvent | Protic solvents stabilize the transition state. | |
| Concentration | High (0.5 M - 1.0 M) | Multicomponent reactions require high collision frequency. |
| Order of Addition | 1. Amine + Aldehyde (Wait 30 min) 2. Isocyanide + Acid | Pre-formation of the Schiff base is critical to prevent isocyanide polymerization. |
Definitive Characterization Guide
Ticket: "How do I prove I have the 2-isomer and not the 3-isomer?"
Reliable structural assignment requires 2D NMR. Do not rely solely on chemical shifts.
Protocol: The "Bridgehead" Validation
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation):
-
Focus on the bridgehead carbon (
). -
2-Substituted Isomer: The proton at
( ) will show a strong 3-bond correlation ( ) to the bridgehead carbon ( ). -
3-Substituted Isomer: The proton at
( ) will show a correlation to , but the chemical shift environment of vs is distinct ( is generally more shielded).
-
-
Acquire NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Look for spatial proximity between the substituent on the imidazole ring and the protons on the pyrimidine ring (
). -
3-Substituted: Strong NOE between substituent and
. -
2-Substituted: Weak or no NOE between substituent and
.
-
Decision Support System (Workflow)
Use this logic flow to determine your next experimental step.
References
-
Dimroth Rearrangement Mechanism & Kinetics
-
Regioselectivity in Condensation Reactions
-
Groebke-Blackburn-Bienaymé Reaction Overview
- Title: The Groebke-Blackburn-Bienaymé Reaction: A Review.
- Source:Beilstein Journal of Organic Chemistry.
-
URL:[Link]
-
NMR Characterization Techniques
- Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- Source:Oxford Instruments Applic
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. starchemistry888.com [starchemistry888.com]
- 6. Regioselective synthesis of fused imidazo[1,2-a]pyrimidines via intramolecular C-N bond formation/6-endo-dig cycloisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of 5-Bromoimidazo[1,2-a]pyrimidine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The Challenge: Coupling at the C-5 position of imidazo[1,2-a]pyrimidine presents a unique set of electronic and steric challenges. Unlike the C-3 position, which is prone to electrophilic aromatic substitution (SEAr) and C-H activation, the C-5 position is located on the electron-deficient pyrimidine ring adjacent to the bridgehead nitrogen (N4).
While this position is sufficiently electrophilic for oxidative addition, the reaction is frequently plagued by catalyst poisoning . The N1 and N8 nitrogens of the scaffold are potent sigma-donors that can displace labile ligands on Palladium, leading to the formation of inactive Pd-heterocycle complexes. Furthermore, the electron-deficient nature of the ring makes the C-Br bond susceptible to competitive hydrolysis or nucleophilic displacement (SNAr) by hydroxide or alkoxide bases.
The Solution Strategy: Success requires a "bulky and electron-rich" ligand strategy to prevent N-coordination and facilitate oxidative addition, combined with anhydrous or mild base conditions to suppress SNAr side reactions.
Standard Operating Procedures (The "Golden Route")
Do not start with exotic conditions. Based on internal data and literature precedents for fused pyrimidines, this protocol serves as the primary baseline.
Protocol A: The Robust Baseline (High Throughput Compatible)
Best for: Initial screening, standard aryl boronic acids, scale-up < 1g.
| Component | Reagent | Equiv/Conc. | Rationale |
| Substrate | 5-Bromoimidazo[1,2-a]pyrimidine | 1.0 equiv | Limiting reagent. |
| Coupling Partner | Aryl Boronic Acid | 1.2 - 1.5 equiv | Excess compensates for protodeboronation. |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 3 - 5 mol% | Bidentate ligand prevents N-coordination; robust to air. |
| Base | K₂CO₃ (2M aq.) | 2.0 - 3.0 equiv | Standard activation; aqueous phase dissolves boronate. |
| Solvent | 1,4-Dioxane | 0.1 - 0.2 M | High boiling point; excellent solubility for this scaffold. |
| Conditions | 80–90 °C, 4–12 h | Inert (Ar/N₂) | Thermal activation required for C5 oxidative addition. |
Step-by-Step Methodology:
-
Charge a reaction vial with the 5-bromo substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Evacuate and backfill with Argon (x3).
-
Add degassed 1,4-Dioxane followed by degassed 2M K₂CO₃ solution.
-
Seal and heat to 85 °C.
-
Checkpoint: Monitor by LCMS at 2 hours. If conversion < 10%, see Troubleshooting Guide.
Troubleshooting Center (FAQs & Logic Trees)
Issue 1: "I see starting material remaining, and the reaction has stalled."
Diagnosis: Catalyst Deactivation (Poisoning) or Poor Oxidative Addition. The imidazo-pyrimidine nitrogens are likely coordinating to the Pd center, shutting down the catalytic cycle.
Corrective Action (The "Buchwald Switch"): Switch to a catalyst system with bulky biaryl phosphine ligands. These ligands create a "protective shell" around the Pd, preventing the substrate nitrogens from binding.
-
Recommendation: Switch to XPhos Pd G3 or SPhos Pd G3 .
-
Why? XPhos is extremely bulky, preventing N-poisoning, and electron-rich, accelerating the oxidative addition into the C-Br bond.
Issue 2: "My product mass is correct, but I see a hydroxyl impurity (+17 mass units vs product - Br)."
Diagnosis: Hydrolysis (SNAr). The hydroxide ions in the aqueous base are attacking the C-5 position directly, displacing the bromine before the Palladium can. This is common in electron-deficient pyrimidines.
Corrective Action (Anhydrous Conditions): Eliminate water from the system to shut down the SNAr pathway.
-
New Base: Cs₂CO₃ (solid, anhydrous) or K₃PO₃ (solid).
-
New Solvent: Anhydrous Toluene or DMF.
-
Additive: Add 1-2 drops of water only if the boronic acid fails to activate (boroxine formation), but generally, keep it dry.
Issue 3: "The bromide is consumed, but I only see reduced starting material (H-Imidazo[1,2-a]pyrimidine)."
Diagnosis: Hydrodehalogenation. This often occurs when the transmetallation step is slow, or if the solvent acts as a hydride source (e.g., alcohols).
Corrective Action:
-
Change Solvent: Avoid Ethanol/Isopropanol. Switch to DME or Toluene.
-
Boost Transmetallation: Switch base to K₃PO₄ or CsF . Fluoride bases often accelerate transmetallation for sterically demanding substrates.
Visual Troubleshooting Logic
The following diagram illustrates the decision-making process for optimizing this specific reaction.
Figure 1: Decision tree for troubleshooting Suzuki couplings on 5-bromoimidazo[1,2-a]pyrimidine based on LCMS impurity profiling.
Advanced Optimization: The "Difficult Substrate" Matrix
If the baseline and troubleshooting steps fail (e.g., with highly sterically hindered or electron-poor boronic acids), utilize this Design of Experiments (DoE) matrix.
Rationale: This matrix targets the three critical failure modes: Transmetallation energy barrier, Pd-poisoning, and Base sensitivity.
| Entry | Catalyst (5 mol%) | Ligand Class | Base (2-3 equiv) | Solvent | Mechanism Targeted |
| 1 | XPhos Pd G3 | Dialkylbiaryl phosphine | K₃PO₄ (aq) | THF/Water | Steric Bulk: Overcomes N-poisoning; high activity. |
| 2 | Pd(OAc)₂ + SPhos | Dialkylbiaryl phosphine | K₂CO₃ | Toluene/H₂O | Solubility: SPhos is excellent for heteroaryl boronic acids. |
| 3 | Pd(Amphos)Cl₂ | Bulky Phosphine | Cs₂CO₃ | DME | Stability: High thermal stability; good for slow reactions. |
| 4 | Pd₂(dba)₃ + PCy₃ | Electron-rich alkyl phosphine | K₃PO₄ | Dioxane | Oxidative Addition: PCy₃ drives addition into unreactive C-Br bonds. |
Technical Note on Boronic Acid Stability: If using 2-heteroaryl boronic acids (e.g., 2-pyridine boronic acid), they are prone to rapid protodeboronation.
-
Fix: Use the corresponding MIDA boronate or Potassium Trifluoroborate (BF3K) salt instead of the free boronic acid. These release the active species slowly, maintaining a low concentration that favors coupling over decomposition.
References & Authority
-
General Reactivity of Imidazo[1,2-a]pyrimidines:
-
Source: BenchChem.[1] "Chemical Reactivity and Functionalization of 5-Bromoimidazo[1,2-a]pyrimidine."
-
Relevance: Confirms C-5 position susceptibility to Suzuki coupling and potential SNAr competition.
-
-
Catalyst Selection for Nitrogen Heterocycles:
-
Source:Chemical Science, 2011, 2, 27-50 (Buchwald Lab).
-
Relevance: Establishes the necessity of dialkylbiaryl phosphine ligands (XPhos, SPhos) to prevent catalyst deactivation by N-containing substrates.
-
URL:[Link]
-
-
Optimization of Fused Pyrimidine Couplings:
-
Source:Journal of Medicinal Chemistry, "Discovery of Imidazo[1,2-a]pyrimidine-based Inhibitors."
-
Relevance: Validates the use of Pd(dppf)Cl2 and carbonate bases as a primary screen for this specific scaffold.
-
URL:[Link]
-
-
Protodeboronation Control:
-
Source:Chemical Reviews, 2014, 114, 18, 9281–9304.
-
Relevance: Provides mechanistic insight into why heteroaryl boronic acids fail and supports the recommendation of MIDA boronates.
-
URL:[Link]
-
Sources
troubleshooting low yields in the synthesis of 5-substituted imidazo[1,2-a]pyrimidines
Technical Support Center: Synthesis of 5-Substituted Imidazo[1,2-a]pyrimidines
Welcome to the technical support center for the synthesis of 5-substituted imidazo[1,2-a]pyrimidines. This class of nitrogen-containing heterocycles is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, their synthesis, particularly through multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, can be fraught with challenges leading to disappointing yields.[5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth, mechanism-driven troubleshooting advice to help you diagnose and solve common issues encountered in the lab.
Section 1: Reaction Fundamentals
The most common and efficient route to 5-substituted imidazo[1,2-a]pyrimidines is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[5][6] This reaction involves the acid-catalyzed condensation of a 2-aminopyrimidine, an aldehyde, and an isocyanide.[5][6] Understanding the mechanism is crucial for effective troubleshooting.
The generally accepted mechanism proceeds as follows:
-
Imine Formation: The 2-aminopyrimidine and the aldehyde condense under acidic conditions to form a Schiff base (iminium ion intermediate). This is often the rate-limiting step.
-
Nucleophilic Attack: The isocyanide, a unique carbon nucleophile, attacks the electrophilic iminium ion.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyrimidine ring attacks the newly formed nitrilium intermediate.
-
Tautomerization: A final proton transfer/tautomerization step yields the aromatic imidazo[1,2-a]pyrimidine product.[7]
Caption: Troubleshooting workflow for low or no product conversion.
Problem 2: The reaction is messy, with multiple side products and a low yield of the desired compound.
Q: My reaction consumes the starting materials, but my crude NMR/LC-MS shows a complex mixture of products. What are the common side reactions?
A: Multicomponent reactions can be prone to side pathways, especially if one component is significantly more or less reactive than the others.
-
Causality & Explanation: Several competing reactions can occur. The most common is the formation of a Hantzsch-type dihydropyridine byproduct if the reaction is run at high temperatures. [8]Another possibility is the self-condensation of the aldehyde or the polymerization of the isocyanide.
-
Troubleshooting Steps:
-
Control the Temperature: High temperatures can promote side reactions. [8] * Action: Run the reaction at room temperature or even 0 °C initially, and only warm if necessary.
-
Order of Addition: Adding the most reactive components last can sometimes minimize side reactions.
-
Action: Pre-mix the 2-aminopyrimidine, aldehyde, and catalyst for 30-60 minutes to encourage imine formation before adding the isocyanide.
-
-
Solvent Choice: The solvent can influence reaction rates and selectivity.
-
Action: Methanol and ethanol are common choices as they can act as co-catalysts. [7]If you are seeing side products in methanol, try a less polar, aprotic solvent like Dichloromethane (DCM) or Toluene.
-
-
| Solvent | Polarity | Typical Use Case | Reference |
| Methanol | Polar, Protic | Standard, often accelerates reaction | [7] |
| Ethanol | Polar, Protic | Good alternative to Methanol | [9] |
| Dichloromethane | Aprotic | For sensitive substrates, may slow reaction | [10] |
| Toluene | Nonpolar | Higher temperatures, azeotropic water removal | [11] |
| Acetonitrile | Polar, Aprotic | Can improve solubility of some reagents | [12] |
Problem 3: The reaction yield is highly dependent on the aldehyde substituent.
Q: The synthesis works well with benzaldehyde, but when I use an aldehyde with a strong electron-withdrawing group (like 4-nitrobenzaldehyde), the yield drops dramatically. Why?
A: The electronic nature of the aldehyde substituent directly impacts the electrophilicity of the iminium ion intermediate.
-
Causality & Explanation:
-
Electron-Withdrawing Groups (EWGs): Aldehydes with EWGs (e.g., -NO₂, -CN, -CF₃) form the iminium ion more readily. However, this increased electrophilicity can make the intermediate susceptible to attack by other nucleophiles (like the solvent) or promote side reactions. Paradoxically, while the initial step is faster, subsequent steps might be less efficient, leading to lower yields of the desired product. [12] * Electron-Donating Groups (EDGs): Aldehydes with EDGs (e.g., -OCH₃, -N(CH₃)₂) are less reactive and form the iminium ion more slowly. These reactions often require more forcing conditions (higher temperature, stronger catalyst).
-
Steric Hindrance: Bulky ortho-substituted aldehydes can sterically hinder the approach of the 2-aminopyrimidine, slowing down or preventing imine formation.
-
-
Troubleshooting Steps:
-
For EWG Aldehydes: The reaction is likely fast but messy.
-
Action: Lower the reaction temperature to minimize side reactions. Use a milder catalyst (e.g., NH₄Cl) to tame the reactivity.
-
-
For EDG Aldehydes: The reaction is likely sluggish.
-
Action: Use a stronger catalyst (e.g., Sc(OTf)₃), increase the temperature, and add a dehydrating agent to drive the imine formation forward.
-
-
For Sterically Hindered Aldehydes:
-
Action: These are the most challenging. Higher temperatures, a strong catalyst, and longer reaction times are almost always necessary. Microwave irradiation can sometimes be effective in these cases. [2]
Aldehyde Substituent Type Electronic Effect Expected Challenge Recommended Action Strong EWG (e.g., 4-NO₂) ↓ e⁻ density at carbonyl Fast reaction, potential side products Lower temp, milder catalyst Strong EDG (e.g., 4-OMe) ↑ e⁻ density at carbonyl Slow imine formation Higher temp, stronger catalyst, dehydrating agent | Ortho-substituted (e.g., 2-Me) | Steric Hindrance | Slow imine formation | Higher temp, longer reaction time, microwave |
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How critical is the purity of the isocyanide? A1: Extremely critical. Isocyanides are prone to polymerization, especially in the presence of acid. Impure or old isocyanides are a common cause of low yields and the formation of intractable brown tars. Always use a fresh, high-purity isocyanide.
Q2: Can I use microwave heating for this reaction? A2: Yes, microwave irradiation can be very effective, particularly for unreactive starting materials (e.g., those with electron-donating or sterically hindering groups). [2][13]It can dramatically reduce reaction times from hours to minutes. However, optimization is required to avoid decomposition.
Q3: My product is a sticky oil that is difficult to purify by column chromatography. What can I do? A3: Imidazo[1,2-a]pyrimidines are basic heterocycles and can interact strongly with acidic silica gel, leading to streaking and poor recovery.
-
Tip 1: Add a small amount of triethylamine (~1%) to your eluent to neutralize the acidic sites on the silica gel.
-
Tip 2: Consider using a different stationary phase, like neutral alumina.
-
Tip 3: If the product is sufficiently crystalline, recrystallization or trituration with a suitable solvent (e.g., diethyl ether, ethyl acetate/hexanes) can be an effective purification method that avoids chromatography altogether.
Section 4: Optimized General Protocol
This protocol serves as a robust starting point for the synthesis of a 5-substituted imidazo[1,2-a]pyrimidine.
Materials:
-
2-Aminopyrimidine (1.0 mmol, 1.0 equiv)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.1 mmol, 1.1 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)
-
Anhydrous Methanol (5 mL)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-aminopyrimidine (1.0 mmol) and the aldehyde (1.0 mmol).
-
Add anhydrous methanol (5 mL) followed by the scandium(III) triflate catalyst (10 mol%).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Add the isocyanide (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish after 4-6 hours, heat the mixture to reflux (approx. 65°C) until the starting materials are consumed.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine added to the eluent) to afford the pure 5-substituted imidazo[1,2-a]pyrimidine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
References
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Medicinal Chemistry. Available at: [Link]
-
Heterocyclization Reactions of Imidazo[1,2-a]pyrimidine Analogues (A Review). Scilit. Available at: [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. PMC. Available at: [Link]
-
Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Research UEES. Available at: [Link]
-
Mechanism for synthesis of imidazo [1,2-a] pyrimidine compounds. ResearchGate. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. Available at: [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Available at: [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. Available at: [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. MDPI. Available at: [Link]
-
Synthesis of Substituted imidazo [1, 5-a] pyrimidine-2-(1H)-one Core Structure. PubMed. Available at: [Link]
-
Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available at: [Link]
-
Synthesis of benzoi[1][11]midazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H). PMC. Available at: [Link]
-
The Groebke-Blackburn-Bienaymé Reaction. PMC. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. Available at: [Link]
-
α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Publishing. Available at: [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available at: [Link]
Sources
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. α-Aminoazoles/azines: key reaction partners for multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00392E [pubs.rsc.org]
- 10. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 13. bio-conferences.org [bio-conferences.org]
managing impurities in the synthesis of imidazo[1,2-a]pyrimidine-based compounds
Technical Support Center: Imidazo[1,2-a]pyrimidine Synthesis
Topic: Managing Impurities & Process Optimization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Welcome to the Technical Support Center
You have reached the specialized support hub for the synthesis of imidazo[1,2-a]pyrimidines . This scaffold is a privileged structure in medicinal chemistry, serving as the core for various kinase inhibitors (e.g., mTOR, PI3K) and GABA receptor modulators.
While the primary synthetic route—the condensation of 2-aminopyrimidines with
Module 1: The Reaction Setup (Prevention Strategy)
The Core Problem: The most common user complaint is "black tar formation" or "low mass recovery." This is rarely a reaction failure but rather a polymerization event triggered by the instability of
Critical Control Points (CCPs)
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | 1.0 eq Amine : 1.1–1.2 eq Haloketone | |
| Solvent Choice | Ethanol (reflux) or DMF ( | Protic solvents (EtOH) facilitate proton transfer essential for the dehydration step. Aprotic polar solvents (DMF) are better for nucleophilic attack but require lower temperatures to prevent polymerization. |
| Base Selection | NaHCO | Strong bases (NaOH, TEA) promote self-condensation of the haloketone (darkening). Weak, insoluble bases buffer the HBr generated without triggering rapid polymerization. |
| Temperature | Ramp Protocol | Start at RT for 1h (imine formation), then heat to reflux (cyclization). "Shock heating" favors polymerization over the desired bimolecular condensation. |
Module 2: Regiochemistry & Mechanism (The Core Challenge)
Issue: Users often isolate a product with the correct mass (LCMS) but incorrect NMR profile. Cause: The 2-aminopyrimidine is an ambident nucleophile .
-
Kinetic Pathway (Desired): Attack by the ring nitrogen (N1) on the electrophile, followed by cyclization.
-
Thermodynamic/Side Pathway: Attack by the exocyclic amine (
), leading to imidazo[1,2-a]pyrimidine (after rearrangement) or strictly linear alkylation products.
Visualizing the Pathway
Caption: Reaction pathway showing the critical dehydration step where "Impurity Type 1" often stalls.
Module 3: Troubleshooting Guides (FAQ)
Q1: My reaction mixture turned into a black solid/tar. What happened?
Diagnosis: Polymerization of the
-
Stabilize the Electrophile: If your
-haloketone is an oil (e.g., chloroacetone derivative), use it freshly distilled or generate it in situ (e.g., using NBS/ketone) to avoid storage degradation. -
The "Slow-Drip" Protocol: Do not dump reagents together. Dissolve the 2-aminopyrimidine in the solvent at reflux. Add the
-haloketone solution dropwise over 30 minutes. This keeps the concentration of the unstable electrophile low relative to the nucleophile.
Q2: LCMS shows [M+18] peak as the major product. Is it a hydrate?
Diagnosis: No. It is likely the uncyclized hydroxy-dihydro intermediate (Intermediate B in the diagram). The ring closed, but water was not eliminated. Solution:
-
Force Dehydration: The reaction needs acid catalysis or higher heat. Add a catalytic amount of p-TsOH or concentrated HCl (2-3 drops) and reflux for an additional 2 hours.
-
Dean-Stark: If using toluene/benzene, use a Dean-Stark trap to physically remove water.
Q3: The product is precipitating, but NMR shows it's impure.
Diagnosis: You have isolated the Hydrobromide (HBr) salt , which traps starting materials in the crystal lattice. Solution:
-
Free-Basing: Suspend the solid in EtOAc. Add saturated aqueous NaHCO
and stir vigorously until the solid dissolves (or partition occurs). Separate the organic layer. -
Recrystallization: Do not recrystallize the salt. Free-base it first, then recrystallize from EtOH/H
O or EtOAc/Hexane.
Module 4: Analytical Troubleshooting (The Detective Work)
Distinguishing the correct regioisomer is the most difficult analytical task in this synthesis.
| Feature | Imidazo[1,2-a]pyrimidine (Correct) | Isomer/Impurity Indicators |
| H-5 Proton (NMR) | Highly Deshielded ( | If the most downfield signal is < 8.0 ppm, suspect the wrong isomer (e.g., attack at exocyclic N) or saturation of the ring. |
| Coupling Constants | The pyrimidine ring protons (H-5, H-6, H-7) show characteristic coupling ( | Loss of coupling pattern indicates ring opening or saturation. |
| 2D NOESY (Critical) | Strong NOE between the substituent at C-3 and the H-5 proton . | Absence of NOE between substituent and H-5 suggests the substituent is at C-2 or the scaffold is isomeric. |
Decision Tree for Analysis
Caption: Analytical workflow to confirm structure and rule out hydration intermediates.
Standard Operating Procedure (SOP)
Protocol: General Synthesis of 2-Aryl-imidazo[1,2-a]pyrimidines
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrimidine (1.0 equiv) and Ethanol (10 mL/mmol).
-
Addition: Add the
-haloketone (1.1 equiv). Note: If the haloketone is solid, add directly. If liquid/oil, dilute in minimal ethanol first. -
Incubation: Stir at room temperature for 1 hour. (This allows the initial N-alkylation to proceed without thermal polymerization).
-
Cyclization: Heat the mixture to reflux (
C) for 4–6 hours.-
Checkpoint: Monitor by TLC/LCMS. If [M+18] persists, add 5 mol% p-TsOH and continue reflux.
-
-
Workup (Precipitation Method):
-
Cool to room temperature.
-
If precipitate forms: Filter and wash with cold ethanol. This is likely the HBr salt.
-
Suspend solid in EtOAc/NaHCO
(aq), stir 20 min, separate organics, dry ( ), and concentrate.
-
-
Workup (Solvent Evaporation Method):
-
If no precipitate: Evaporate EtOH. Redissolve residue in EtOAc. Wash with NaHCO
(aq) and Brine.
-
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (0-10% MeOH in DCM). Note: Imidazo[1,2-a]pyrimidines can streak on silica; add 1% Et3N to the eluent if necessary.
References
-
Goel, A., et al. (2024). Recent advances in the synthesis and medicinal applications of imidazo[1,2-a]pyrimidines.[1][2] (General Review of Synthesis).
-
Gungor, T., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.[3] (Detailed NMR and Synthesis Protocols).
-
Chatzopoulou, M., et al. (2018).[4] The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2-a]pyrimidines: A 15N-labelling study.[1][4] (Regioselectivity and NMR Misassignments).
-
BenchChem Technical Support. (2025). A Definitive Guide to Differentiating N-Regioisomers using 2D-NOESY. (Analytical Techniques).
Sources
Technical Support Center: Troubleshooting 5-Bromoimidazo[1,2-a]pyrimidine Solubility in Biological Assays
Welcome to the Application Scientist Support Center. 5-Bromoimidazo[1,2-a]pyrimidine is a highly valuable pharmacophore in medicinal chemistry, but its rigid planar bicyclic core and the highly lipophilic bromine atom result in high crystal lattice energy and poor aqueous solvation. This guide provides field-proven, mechanistically grounded solutions to overcome solubility barriers in biochemical and cell-based assays without compromising biological integrity.
Part 1: Diagnostic Workflow
Before altering your assay parameters, use the following diagnostic logic to identify the most appropriate solubilization strategy for your specific biological system.
Decision tree for resolving 5-Bromoimidazo[1,2-a]pyrimidine solubility issues.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into the aqueous assay buffer. How do I prevent this? Scientist's Insight: This is a classic case of 1[1]. When a high-concentration DMSO stock is rapidly introduced into an aqueous environment, the local DMSO concentration drops precipitously before the compound can disperse. The sudden shift in the dielectric constant drives rapid nucleation of the lipophilic compound[1][2]. Solution: Implement a Stepwise Dilution Protocol . Instead of a single large dilution, create intermediate stocks in mixed solvent systems (e.g., 50% DMSO / 50% Buffer) to ease the transition and prevent localized supersaturation[1].
Q2: My cell-based assay cannot tolerate more than 0.5% DMSO, but 5-Bromoimidazo[1,2-a]pyrimidine is completely insoluble at this limit. What are my options? Scientist's Insight: When organic solvent limits are strict due to cellular toxicity, you must fundamentally alter the apparent solubility of the compound in water without relying on co-solvency alone[2][3]. Solution: Use 4 [4]. HP-β-CD is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior. The brominated bicyclic core of your compound acts as an ideal "guest" molecule, forming a water-soluble inclusion complex[1][4]. This masks the lipophilic bromine from the aqueous environment, increasing apparent solubility significantly without harming cells.
Q3: The assay solution looks clear to the naked eye, but I am getting highly variable replicate data and erratic IC50 curves. What is going wrong? Scientist's Insight: You are likely dealing with nano-aggregates . Halogenated heterocycles are notorious for forming colloidal aggregates in the 100–500 nm range in aqueous media. These are invisible to the naked eye but sequester the compound, reducing the actual monomeric concentration available to bind the biological target, leading to 5[5]. Solution: Verify with Dynamic Light Scattering (DLS). If aggregates are present, add a non-ionic surfactant like 0.01% Tween-20 or Pluronic F-127 to the assay buffer. These surfactants lower the surface tension and disrupt the hydrophobic interactions driving aggregation via micellar solubilization[2][3].
Part 3: Quantitative Comparison of Solubilization Strategies
Use the table below to select the optimal solubilization matrix based on your assay's tolerance limits.
| Solubilization Strategy | Max Estimated Solubility | Biological Compatibility | Primary Mechanism of Action |
| 100% Aqueous Buffer (pH 7.4) | < 1 µM | Excellent | N/A (Baseline) |
| 1% DMSO in Buffer | 10 - 50 µM | Moderate (Biochemical assays) | Co-solvency (lowers dielectric constant) |
| 20% w/v HP-β-CD | > 500 µM | Excellent (Cell-based assays) | Host-guest inclusion complexation |
| 0.5% DMSO + 0.01% Tween-20 | 50 - 100 µM | Good (Most cell lines) | Micellar solubilization & aggregate disruption |
Part 4: Validated Experimental Protocols
Protocol A: Stepwise Dilution Workflow (To Prevent Solvent Shock)
This protocol is a self-validating system designed to prevent localized supersaturation.
-
Master Stock: Prepare a 10 mM master stock of 5-Bromoimidazo[1,2-a]pyrimidine in 100% anhydrous DMSO.
-
Intermediate Dilution: Prepare an intermediate stock (e.g., 1 mM) by diluting the master stock into a 50:50 mixture of DMSO and your assay buffer. Vortex immediately for 30 seconds to ensure homogeneous mixing.
-
Final Dilution: Perform the final dilution into the 100% aqueous assay buffer dropwise while the buffer is under continuous agitation (e.g., stirring or vortexing).
-
Validation: Allow the solution to equilibrate for 15 minutes at room temperature. Inspect visually for precipitation and optionally verify monomeric state via DLS before introducing biological reagents.
Protocol B: HP-β-CD Inclusion Complexation
Use this protocol when strict DMSO limits (<0.5%) are required for sensitive cell lines.
-
Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target biological assay buffer.
-
Compound Spiking: Dissolve 5-Bromoimidazo[1,2-a]pyrimidine in a minimal volume of DMSO (e.g., 50 mM stock). Slowly spike the DMSO stock into the HP-β-CD buffer under high-shear vortexing. Ensure the final DMSO concentration remains below 0.5%.
-
Equilibration: Incubate the mixture on an orbital shaker at 37°C for 2–4 hours. This step is critical to allow thermodynamic equilibration of the host-guest complex.
-
Validation (Self-Clearing): Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any uncomplexed, precipitated compound. Carefully decant and use the supernatant for the assay.
Part 5: References
-
Technical Support Center: Solubility Enhancement for (3-(Quinolin-3-yl)phenyl)methanol in Biological Assays. Benchchem.1
-
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.2
-
An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Pre-Clinical and Clinical Research.3
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.5
-
Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. PMC.4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wjbphs.com [wjbphs.com]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-Bromoimidazo[1,2-a]pyrimidine
[1]
Executive Summary
Scaling up the synthesis of 5-bromoimidazo[1,2-a]pyrimidine presents a classic heterocyclic challenge: Regioselectivity .[1]
While a direct condensation of 2-amino-4-bromopyrimidine with chloroacetaldehyde seems the most obvious route, it is fraught with scale-up risks, primarily the formation of the unwanted 7-bromo isomer and difficult-to-separate mixtures.[1]
This guide advocates for the "Oxo-Switch" Strategy (via 2-amino-4-hydroxypyrimidine) as the industry-standard method for ensuring high regiopurity at scale.[1] We will cover the critical process parameters (CPPs) for this route, troubleshooting for "black tar" formation, and safety protocols for handling phosphorus oxybromide (POBr
Module 1: Route Selection & Regiocontrol Strategy
The "Wrong Isomer" Trap
Users often report obtaining the 7-bromo isomer or an inseparable mixture when attempting direct cyclization.
-
The Problem: In 2-amino-4-bromopyrimidine, the bromine atom withdraws electron density, deactivating the adjacent ring nitrogen (N3).[1] However, steric and electronic factors during the condensation with chloroacetaldehyde can lead to cyclization at the "wrong" nitrogen (N1), yielding 7-bromoimidazo[1,2-a]pyrimidine.[1]
-
The Solution (The Oxo-Switch): Start with 2-amino-4-hydroxypyrimidine (also known as 2-amino-4-pyrimidinone).[1]
-
Mechanism: In the oxo-form, the N1 nitrogen is amide-like (non-nucleophilic).[1] The N3 nitrogen remains imine-like (highly nucleophilic).[1]
-
Result: Cyclization occurs exclusively at N3, placing the carbonyl at position 5.[1]
-
Functionalization: Subsequent treatment with POBr
converts the 5-oxo group to the 5-bromo substituent with near-perfect regiocontrol.
-
Visualizing the Regioselectivity Pathways
Figure 1: Comparison of the Direct Route (Red) vs. the Oxo-Switch Route (Green).[1] The Oxo-route locks the regiochemistry early in the synthesis.
Module 2: The Cyclization Step (Synthesis of the 5-Oxo Intermediate)
Reagents: 2-Amino-4-hydroxypyrimidine, Chloroacetaldehyde (40-50% aq. or dimethyl acetal), NaHCO
Troubleshooting Guide: Cyclization Failures
| Symptom | Probable Cause | Corrective Action (Scale-Up) |
| Reaction mixture turns into black tar | Polymerization of Chloroacetaldehyde.[1] | Temp Control: Do not overheat rapidly. Add chloroacetaldehyde slowly to the refluxing amine solution.pH Control: Maintain pH ~4-5. Highly basic conditions accelerate polymerization. |
| Low Conversion (<50%) | Hydrolysis of Chloroacetaldehyde acetal is incomplete (if using acetal).[1] | Acid Catalysis: If using the dimethyl acetal, ensure catalytic HCl or HBr is present to deprotect the aldehyde in situ. |
| Product is a sticky sludge | Poor solubility of the 5-oxo intermediate in water/ethanol. | Solvent Switch: Use n-Butanol or IPA for the reaction. The product often precipitates as a cleaner solid upon cooling. |
| Violent Exotherm | Rapid addition of reagents. | Dosing: Use a dosing pump for the aldehyde. Monitor internal temperature (Ti) strictly.[1] |
FAQ: Cyclization
Q: Can I use bromoacetaldehyde diethyl acetal instead of chloroacetaldehyde? A: Yes, and it is often preferred for scale-up.[1] The bromo-acetal is less volatile and less toxic than the free aldehyde. However, it requires an acid hydrolysis step (e.g., HBr/AcOH) to generate the reactive aldehyde species in situ.[1]
Q: How do I remove the colored impurities? A: The imidazo-pyrimidine ring is prone to oxidation/oligomerization. Treat the crude reaction mixture with activated charcoal (5 wt%) in refluxing ethanol before the final crystallization.
Module 3: The Bromination Step (POBr Protocol)
Reagents: Imidazo[1,2-a]pyrimidin-5(1H)-one, Phosphorus Oxybromide (POBr
Critical Process Parameters (CPPs)
-
Stoichiometry: Use 1.5 – 2.0 equivalents of POBr
. Excess is needed to drive the reaction to completion as the byproduct (phosphoric acid derivatives) can complex with the substrate. -
Temperature: Reflux (100-110°C) is usually required.[1]
-
Base: Addition of an organic base (N,N-dimethylaniline or DIPEA) can catalyze the reaction and scavenge HBr, preventing degradation of the product.[1]
Troubleshooting Guide: Bromination
| Symptom | Probable Cause | Corrective Action (Scale-Up) |
| Incomplete Reaction (SM remains) | POBr | Reagent Check: POBr |
| Low Yield after Quench | Hydrolysis of the product during workup. | Quench Protocol: The 5-bromo product is sensitive to hot acid. Inverse Quench is mandatory: Pour the reaction mixture into ice-cold NaHCO |
| Precipitate won't filter | Formation of phosphate emulsions. | Filter Aid: Use Celite during the initial filtration of the organic layer. Ensure the pH of the aqueous layer is adjusted to ~8 before extraction. |
Visualizing the Workup Logic
Figure 2: Safety decision tree for quenching phosphorus oxybromide reactions.
Module 4: Safety & Engineering Controls
Handling Chloroacetaldehyde
-
Toxicity: It is a potent alkylating agent and lachrymator.
-
Engineering: All transfers must occur in a closed system or a high-performance fume hood.
-
PPE: Double nitrile gloves or Silver Shield® laminate gloves are recommended.
Handling POBr
-
Water Reactivity: Reacts violently with water to release HBr gas and phosphoric acid.
-
Scrubbing: The reactor vent must be connected to a caustic scrubber (NaOH) to neutralize HBr off-gassing during the reaction and quenching phases.
References
-
BenchChem. (2025).[1] 5-Bromoimidazo[1,2-a]pyrimidine Product & Reactivity Data. Retrieved from [1]
-
Enguehard, C., et al. (2000).[1] Synthesis of 5-bromoimidazo[1,2-a]pyrimidine derivatives.Journal of Heterocyclic Chemistry. (Validates the regioselectivity of the oxo-route).
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Chloroacetaldehyde dimethyl acetal. Retrieved from [1]
-
WuXi AppTec. (2024).[1][2] Dichotomy in Regioselectivity of SnAr Reactions with Pyrimidines. Retrieved from [1]
-
National Institutes of Health (NIH). (2024).[1] Regioselective synthesis of amino-bromo-pyrimidinones. Retrieved from [1]
(Note: The "Oxo-Switch" strategy is a composite of standard heterocyclic methodologies found in references 2 and 5, applied specifically to solve the scale-up regioselectivity issues highlighted in reference 4.)
Validation & Comparative
Halogenated Scaffolds in Drug Discovery: A Comparative Guide to 5-Bromoimidazo[1,2-a]pyrimidine and Related Heterocycles
Executive Summary
Imidazo[1,2-a]pyrimidines are privileged scaffolds in medicinal chemistry due to their bioisosteric resemblance to endogenous purines, allowing them to interact seamlessly with enzymes, receptors, and nucleic acids[1]. The functionalization of this core, particularly via halogenation at the C5 position, unlocks significant strategic advantages. 1 serves not only as a versatile synthetic intermediate for palladium-catalyzed cross-coupling but also directly modulates physicochemical properties like lipophilicity and halogen bonding[1]. This guide objectively compares the biological activity of 5-Bromoimidazo[1,2-a]pyrimidine against other halogenated heterocycles, focusing on kinase inhibition, antimicrobial efficacy, and structure-activity relationship (SAR) optimization.
Mechanistic Insights: The Causality of Halogenation
When designing kinase inhibitors or antimicrobial agents, the choice of heterocycle and halogen substituent is critical. 5-Bromoimidazo[1,2-a]pyrimidine offers distinct advantages over other halogenated heterocycles (such as polyhalogenated benzotriazoles or benzimidazoles).
-
Halogen Bonding and Residence Time : Halogens are not merely steric placeholders; they actively participate in highly directional non-covalent interactions. The polarizability of the bromine atom creates a
-hole that can engage in2 in kinase active sites. This specific interaction significantly increases the residence time of inhibitors, leading to prolonged drug efficacy and kinetic selectivity[2]. -
Hydrophobicity vs. Scaffold Effects : In comparative studies of halogenated heterocycles against targets like Protein Kinase CK2, binding affinity generally increases with the hydrophobicity of the halogen (I > Br > Cl)[3]. However, polyhalogenated scaffolds like 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) often suffer from poor aqueous solubility[4]. The imidazo[1,2-a]pyrimidine core mitigates this by providing an electron-rich nitrogen network that acts as a superior proton acceptor/donor, optimizing the balance between lipophilicity and target engagement[1].
-
Synthetic Versatility (The C5 Advantage) : The bromine atom at the C5 position serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Stille couplings)[1]. This allows medicinal chemists to rapidly generate diverse libraries for SAR studies without needing to reconstruct the bicyclic core from scratch.
Comparative Biological Activity
Imidazo[1,2-a]pyrimidine derivatives exhibit a broad spectrum of biological activities, ranging from antimicrobial efficacy to potent anti-tumor properties via kinase inhibition,[5]. The table below objectively compares the performance of 5-Bromoimidazo[1,2-a]pyrimidine-derived compounds against other notable halogenated heterocycles.
Table 1: Comparative Biological Activity of Halogenated Heterocyclic Scaffolds
| Scaffold / Compound | Primary Target | Key Halogen Contribution | Biological Activity (IC50 / MIC) |
| 5-Bromoimidazo[1,2-a]pyrimidine | Aurora A/B, COX-2, Microbes | C5-Br acts as a reactive handle for SAR; enhances lipophilicity. | Broad-spectrum antimicrobial; Kinase IC50 in low |
| Imidazo[1,2-a]pyrazine (Halogenated) | Aurora Kinase A/B | Halogen at C8 optimizes solvent-accessible interactions. | Anti-tumor efficacy (A2780 xenograft); IC50 < 50 nM[7]. |
| Tetrabromo-benzotriazole (TBBt) | Protein Kinase CK2 | Multiple Br atoms drive hydrophobic and halogen bond interactions. | CK2 inhibition (IC50 ~ 0.5 - 2 |
| Iodo-tubercidin (5-iTU) | Haspin Kinase | I atom engages in | Prolonged residence time; IC50 in low nM range[2]. |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine | c-KIT (V654A mutant) | Core scaffold overcomes secondary imatinib resistance. | High selectivity; IC50 in nanomolar range[8]. |
Signaling Pathways & Target Interaction
Kinase targeting by halogenated imidazo[1,2-a]pyrimidines and downstream effects.
Experimental Protocols: Self-Validating Systems
To ensure high scientific integrity, the evaluation of halogenated heterocycles must follow a self-validating workflow. The following protocols detail the mechanistic validation of kinase binding and subsequent phenotypic screening.
Protocol 1: Target Engagement via Low-Volume Differential Scanning Fluorimetry (nanoDSF)
Causality : Traditional enzymatic assays cannot easily separate competitive active-site binding from allosteric or non-specific hydrophobic interactions. nanoDSF directly measures the thermodynamic stabilization (
-
Protein Preparation : Dilute the purified recombinant kinase (e.g., CK2 or Aurora A) to a final concentration of 2
M in assay buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2). -
Ligand Addition : Add the 5-bromoimidazo[1,2-a]pyrimidine derivative (dissolved in 100% DMSO) to achieve a final ligand concentration of 20
M. Ensure final DMSO concentration does not exceed 1% v/v to prevent solvent-induced protein unfolding. -
Thermal Denaturation : Load the samples into nanoDSF capillaries. Apply a temperature gradient from 20°C to 95°C at a ramp rate of 1°C/min.
-
Data Acquisition & Analysis : Monitor the intrinsic tryptophan fluorescence at 330 nm and 350 nm. Calculate the shift in melting temperature (
) by comparing the first derivative of the F350/F330 ratio of the ligand-bound sample against a DMSO-only control. A °C indicates significant target stabilization.
Protocol 2: In Vitro Antimicrobial & Cytotoxicity Phenotypic Screening
Causality : Once target engagement is confirmed, phenotypic assays validate cellular permeability and biological efficacy. The broth microdilution method provides a precise Minimum Inhibitory Concentration (MIC) for antimicrobial evaluation, while MTS assays on paired cell lines (e.g., HCT116 vs non-tumorigenic fibroblasts) validate the therapeutic window of kinase inhibitors[6].
-
Cell Culture & Seeding : Seed HCT116 (colon cancer) cells at
cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2. -
Compound Treatment : Perform a 10-point serial dilution (ranging from 100
M to 1 nM) of the halogenated heterocycle and apply to the cells. -
Viability Measurement : After 72 hours, add 20
L of MTS reagent per well. Incubate for 2 hours and measure absorbance at 490 nm. -
Self-Validation : Correlate the cellular
with the from Protocol 1. Compounds exhibiting high thermal stabilization but poor cellular toxicity likely suffer from poor membrane permeability, necessitating further SAR optimization at the C5 position.
Self-validating experimental workflow for screening halogenated kinase inhibitors.
References
-
Benchchem. "5-Bromoimidazo[1,2-a]pyrimidine - Benchchem". 1
-
MDPI. "Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2". 3
-
Semantic Scholar. "Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2". 4
-
J-Stage. "Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives".
-
ResearchGate. "Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors". 7
-
NIH / PMC. "4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents". 8
-
ResearchGate. "Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives". 5
-
ResearchGate. "Halogen-Aromatic π Interactions Modulate Inhibitor Residence Times". 2
-
DergiPark. "Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds".6
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Precision Tuning of the 5-Position: A Comparative SAR Guide to Imidazo[1,2-a]pyrimidines
Executive Summary
The imidazo[1,2-a]pyrimidine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a bioisostere for purines in kinase inhibition (PI3K, mTOR, CDK) and as a core for anti-infectives (anti-TB). While the 2- and 3-positions (imidazole ring) are traditionally exploited for potency optimization, the 5-position (pyrimidine ring, adjacent to the bridgehead nitrogen) has emerged as a critical "solubility handle" and "selectivity toggle."
This guide objectively compares 5-substituted imidazo[1,2-a]pyrimidines against their 7-substituted regioisomers and unsubstituted analogs. Analysis reveals that while 7-substitution often drives primary potency via hinge binding, 5-substitution is superior for modulating physicochemical properties (solubility, LLE) and accessing solvent-exposed pockets without incurring significant metabolic penalties.
Structural Logic & The "Regioisomer Challenge"
To understand the SAR of the 5-position, one must first master the numbering and synthetic divergence. The bridgehead nitrogen is defined as N1. The critical electrophilic sites on the pyrimidine ring are C5 (adjacent to bridgehead) and C7.
-
5-Position (C5): Electron-deficient due to proximity to the bridgehead nitrogen (inductive effect). Points towards the solvent front or ribose pocket in many kinase binding modes.
-
7-Position (C7): Less electron-deficient. Often buried in the hydrophobic pocket or acting as the hinge binder vector.
Visualization: The Synthetic Divergence
The following diagram illustrates the regioselective pathways to access 5-substituted vs. 7-substituted variants, a common bottleneck in library generation.
Figure 1: Synthetic workflow distinguishing the accessibility of the 5-position versus the 7-position. The 5-position offers a distinct advantage in early-stage diversification via SNAr chemistry.
Comparative SAR Profile: Kinase Inhibition (PI3K/mTOR Focus)
In the context of PI3K and mTOR inhibitors, the imidazo[1,2-a]pyrimidine scaffold binds to the ATP pocket. The comparison below highlights why the 5-position is often preferred for "tuning" rather than "anchoring."
Mechanism of Action Difference
-
7-Substituents (The Anchor): Typically morpholine or aryl groups that form the critical hydrogen bond with the hinge region (e.g., Val851 in PI3Kα).
-
5-Substituents (The Tuner): These groups project into the solvent-exposed region. Large groups here can improve solubility but may clash with the gatekeeper residue if too bulky. Small polar groups (amines, amides) at C5 often improve the Ligand Lipophilicity Efficiency (LLE).
Data Comparison: 5-Substituted vs. Unsubstituted vs. 7-Substituted
Data synthesized from representative PI3K/mTOR inhibitor SAR studies (e.g., GSK, Wyeth series).
| Feature | Unsubstituted (H) | 5-Substituted (e.g., 5-Morpholine/Amine) | 7-Substituted (Regioisomer) |
| Primary Potency (PI3K) | Moderate ( | High ( | High ( |
| Solubility (pH 7.4) | Low (< 10 µM) | High (> 100 µM) | Moderate (20-50 µM) |
| Metabolic Stability ( | Low (Oxidation prone) | High (Blocks metabolic soft spot) | Moderate |
| Selectivity Profile | Poor (Pan-kinase) | Tunable (Isoform selective) | Poor (Hinge binder dominates) |
| Synthetic Yield | High | High (SNAr facile) | Low (Requires Pd-coupling) |
Key Takeaway: While 7-substitution is often required for binding, 5-substitution is the superior lever for drug-likeness. Adding a solubilizing group (e.g., N-methylpiperazine) at the 5-position typically retains potency while drastically lowering logD.
Physicochemical Advantages of 5-Substitution
The 5-position offers a unique electronic environment. The nitrogen at position 1 (bridgehead) exerts an electron-withdrawing effect on C5, making it susceptible to nucleophilic attack during synthesis but electronically stable in biological systems.
Solubility & pKa Modulation
Substituting the 5-position with a basic amine (e.g., morpholine, piperazine) introduces a solubilizing center that does not disrupt the planarity required for kinase binding.
-
Planarity: Unlike 2- or 3-substitutions which can twist the scaffold, 5-substituents lie in the plane (if aromatic) or perpendicular (if aliphatic amines), allowing for predictable vector exploration.
-
Metabolic Blocking: The C5 position is a common site for oxidative metabolism (hydroxylation) in unsubstituted imidazo[1,2-a]pyrimidines. Substitution here blocks this clearance pathway, extending in vivo half-life.
Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Morpholinoimidazo[1,2-a]pyrimidine
This protocol validates the "SNAr-First" approach visualized in Figure 1.
Objective: Synthesize the 5-substituted core from 2-amino-4-chloropyrimidine.
-
Nucleophilic Displacement (SNAr):
-
Reagents: 2-Amino-4-chloropyrimidine (1.0 eq), Morpholine (3.0 eq), DIPEA (2.0 eq).
-
Solvent: n-Butanol or DMF.
-
Conditions: Microwave irradiation at 140°C for 20 minutes (or reflux 12h).
-
Workup: Concentrate in vacuo. Precipitate with water. Filter the solid (Intermediate: 2-amino-4-morpholinopyrimidine).
-
Checkpoint: 1H NMR should show loss of the C4-Cl signal and appearance of morpholine methylene protons.
-
-
Cyclization (Ring Formation):
-
Reagents: 2-Amino-4-morpholinopyrimidine (1.0 eq), 2-Bromoacetophenone (1.1 eq).
-
Solvent: Ethanol.[1]
-
Conditions: Reflux for 4-6 hours.
-
Workup: Cool to RT. The HBr salt of the product often precipitates. Filter and wash with cold ethanol. Neutralize with NaHCO3 to obtain the free base.
-
Yield: Typically 75-85%.
-
Protocol B: Kinase Selectivity Assay (ADP-Glo)
Standard operating procedure for verifying the potency of the 5-substituted analog.
-
Preparation: Dilute compounds in 100% DMSO (10-point dose response).
-
Enzyme Reaction: Incubate purified PI3K isoform (e.g., p110α) with substrate (PIP2) and ATP (Km concentration) in reaction buffer (HEPES pH 7.5, MgCl2, EGTA).
-
Inhibitor Addition: Add 5-substituted imidazo[1,2-a]pyrimidine (e.g., 10 nM to 10 µM).
-
Incubation: 60 min at RT.
-
Detection: Add ADP-Glo reagent (Promega) to deplete ATP. Incubate 40 min. Add Kinase Detection Reagent. Read Luminescence.
-
Analysis: Fit curves using non-linear regression (GraphPad Prism) to determine IC50.
Biological Pathway Visualization
The following diagram illustrates how 5-substituted imidazo[1,2-a]pyrimidines intervene in the PI3K/Akt/mTOR signaling cascade, a primary target for this scaffold.
Figure 2: Mechanism of action for 5-substituted imidazo[1,2-a]pyrimidines within the PI3K/mTOR proliferation pathway.
References
-
Lin, H., et al. (2012).[2] Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 22(6), 2230-2234.[2] Link
-
Erhard, K., et al. (2012).[2] Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ACS Medicinal Chemistry Letters, 4(1), 38–43. Link
-
Rival, Y., et al. (1992). 5-Substituted imidazo[1,2-a]pyrimidines as new calcium channel blockers. Journal of Medicinal Chemistry, 35(23), 4415–4424. Link
-
Alshehri, M.A., et al. (2022).[1][3] Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study. Arabian Journal of Chemistry, 15(12), 104366. Link[3][4]
-
Goekjian, P.G., et al. (2014). Synthesis and biological evaluation of benzo[4,5]imidazo[1,2-c]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(7), 2052-2069. Link
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arabjchem.org [arabjchem.org]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Coupling Methods for the Functionalization of 5-Bromoimidazo[1,2-a]pyrimidine
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrimidine Scaffold and its C5-Functionalization
The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide array of biological activities, including anxiolytic, anticonvulsant, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This remarkable versatility has made the imidazo[1,2-a]pyrimidine skeleton a focal point in medicinal chemistry and drug discovery programs.[1][2]
The ability to strategically modify this core structure is paramount for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The C5 position of the imidazo[1,2-a]pyrimidine ring system presents a key site for such modifications. The introduction of a bromine atom at this position, yielding 5-bromoimidazo[1,2-a]pyrimidine, provides a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions.[3] These reactions are fundamental to the diversification of the scaffold, allowing for the introduction of a wide range of substituents and the generation of novel chemical entities with potentially enhanced biological profiles.[3]
This guide presents a comparative analysis of three principal cross-coupling methodologies for the functionalization of 5-bromoimidazo[1,2-a]pyrimidine: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. By examining the mechanistic underpinnings and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic strategies.
Mechanistic Overview of Key Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4] The general catalytic cycle for these reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, typically involves three key elementary steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[4][5]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between an organoboron reagent (typically a boronic acid or ester) and an organic halide.[4] A base is essential for the activation of the organoboron species, facilitating the transmetalation step.[5]
Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] It is unique among the common palladium-catalyzed cross-couplings in its use of a copper(I) co-catalyst, which forms a copper acetylide intermediate that then undergoes transmetalation with the palladium complex.[6][8]
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[9][10] The mechanism involves the coordination of the amine to the palladium center, followed by deprotonation by a base to form a palladium amide complex, which then undergoes reductive elimination to yield the arylamine product.[10]
Comparative Analysis of Cross-Coupling Methods
The choice of cross-coupling method for the functionalization of 5-bromoimidazo[1,2-a]pyrimidine depends on several factors, including the desired substituent, functional group tolerance, and reaction conditions. Below is a comparative summary based on available data for analogous heterocyclic systems, which can guide the selection process.
| Reaction | Catalyst System (Example) | Base (Example) | Solvent (Example) | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Potential Challenges |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₂CO₃ | Acetonitrile/Water | 37 | 18 | High (general) | Wide availability of boronic acids, high functional group tolerance, generally mild conditions.[5] | Potential for boronic acid homo-coupling; requires careful optimization of base and solvent. |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. | 12-24 | ~85 (for 5-bromoindole)[8] | Direct introduction of alkynyl groups, mild reaction conditions.[6] | Requires a copper co-catalyst, potential for alkyne homo-coupling (Glaser coupling).[6] |
| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | High (general) | Direct formation of C-N bonds, broad scope of amine coupling partners.[9] | Can require higher temperatures and stronger bases, ligand selection is crucial.[9][11] |
Expertise & Experience Insights:
-
Suzuki-Miyaura Coupling: This is often the first choice for introducing aryl or heteroaryl substituents due to the vast commercial availability and stability of boronic acids. The use of aqueous solvent systems can be both an advantage (greener chemistry) and a challenge (solubility of reactants). For electron-rich imidazo[1,2-a]pyrimidines, careful selection of a phosphine ligand like SPhos is crucial to promote efficient oxidative addition and prevent catalyst deactivation.[5]
-
Sonogashira Coupling: This method is unparalleled for the direct installation of alkynyl moieties, which are themselves versatile functional groups for further transformations. The reaction is often performed at room temperature, which is a significant advantage for sensitive substrates.[8] However, the necessity of a copper co-catalyst can sometimes lead to complications, and rigorous exclusion of oxygen is necessary to prevent the oxidative homo-coupling of the terminal alkyne.[6]
-
Buchwald-Hartwig Amination: For the synthesis of arylamine derivatives, this reaction is the gold standard. The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich phosphine ligands like BINAP or XPhos are frequently employed to facilitate both the oxidative addition and the final reductive elimination steps.[9][11] The use of strong bases like cesium carbonate or potassium tert-butoxide is common, which may limit the tolerance of certain functional groups on the coupling partners.[9]
Experimental Protocols
The following are detailed, step-by-step methodologies for the three key cross-coupling reactions as they would be applied to 5-bromoimidazo[1,2-a]pyrimidine, based on established protocols for similar substrates.
Figure 2: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromoimidazo[1,2-a]pyrimidine with an Arylboronic Acid
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 5-bromoindole.[5]
-
Materials:
-
5-Bromoimidazo[1,2-a]pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.005 equiv)
-
SPhos (0.005 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Acetonitrile and Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry reaction vial, add 5-bromoimidazo[1,2-a]pyrimidine, the arylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the acetonitrile/water solvent mixture.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and stir the mixture at 37 °C for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-imidazo[1,2-a]pyrimidine.
-
Protocol 2: Sonogashira Coupling of 5-Bromoimidazo[1,2-a]pyrimidine with a Terminal Alkyne
This protocol is based on a general procedure for the Sonogashira coupling of 5-bromopyrimidine.[6]
-
Materials:
-
5-Bromoimidazo[1,2-a]pyrimidine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask, add 5-bromoimidazo[1,2-a]pyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF, followed by triethylamine. Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.
-
After the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-imidazo[1,2-a]pyrimidine.
-
Protocol 3: Buchwald-Hartwig Amination of 5-Bromoimidazo[1,2-a]pyrimidine with an Aniline
This protocol is a general procedure for the Buchwald-Hartwig amination of a bromo-aromatic ring.[9]
-
Materials:
-
5-Bromoimidazo[1,2-a]pyrimidine (1.0 equiv)
-
Aniline (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
BINAP (0.08 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask, add 5-bromoimidazo[1,2-a]pyrimidine, aniline, cesium carbonate, Pd(OAc)₂, and BINAP.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous toluene via syringe.
-
Heat the mixture to 110 °C and stir for 8 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the resulting mixture to room temperature.
-
Filter the mixture through celite and concentrate the filtrate.
-
Purify the resultant residue by silica gel column chromatography to obtain the desired 5-anilino-imidazo[1,2-a]pyrimidine.
-
Conclusion
The functionalization of the C5 position of 5-bromoimidazo[1,2-a]pyrimidine is a critical step in the synthesis of novel derivatives for drug discovery. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions each offer a powerful and distinct method for introducing aryl, alkynyl, and amino substituents, respectively. The choice of method will be dictated by the specific synthetic target and the need to balance factors such as reaction efficiency, functional group compatibility, and operational simplicity. A thorough understanding of the mechanistic nuances and careful optimization of the reaction conditions are essential for the successful application of these transformative reactions in the synthesis of new imidazo[1,2-a]pyrimidine-based therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. BenchChem.
- Uslu Kobak RZ, Akkurt B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. JOTCSA, 9(4), 1335–86.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes. BenchChem.
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003.
- BenchChem. (n.d.). 5-Bromoimidazo[1,2-a]pyrimidine. BenchChem.
- Shroder, M. (n.d.). The Sonogashira Coupling.
- Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling.
- Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Wikipedia. (n.d.).
- El Kihel, A., et al. (2019). Unusual rearrangement of imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles into imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. RSC Advances, 9, 29051–29055.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Kashani, S. K., Jessiman, J. E., & Newman, S. (2020).
- Semantic Scholar. (n.d.). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine.
- ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids.
- MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- MDPI. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(4), 4537-4559.
- Diva-Portal.org. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
- Taylor & Francis Online. (2023). One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives.
-
PubMed. (2014). Synthesis and biological evaluation of benzo[8][9]imidazo[1,2-c]pyrimidine and benzo[8][9]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1303-12.
-
MDPI. (2022). 4-(Aryl)-Benzo[8][9]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. Molecules, 27(22), 8031.
- ThaiJO. (n.d.). An Efficient Synthesis of Imidazo[1,2-a]pyridines.
-
Semantic Scholar. (n.d.). Synthesis of benzo[8][9]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions for minimizing waste generation.
- WIPO Patentscope. (2020). WO/2020/227576 REGIO-SELECTIVE SYNTHESIS OF IMIDAZO[1,2-A]PYRIMIDINES.
- Research UEES. (2025). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review.
- DergiPark. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021.
- Google Patents. (n.d.).
- PMC. (2024).
Sources
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. 5-Bromoimidazo[1,2-a]pyrimidine | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Validation of the Mechanism of Action for BIP-5B: A Novel 5-Bromoimidazo[1,2-a]pyrimidine-Based Dual c-Met/Aurora Kinase Inhibitor
Executive Summary
The imidazo[1,2-a]pyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized for its ability to mimic the adenine ring of ATP within kinase hinge regions[1]. BIP-5B is a novel drug candidate built upon this core, specifically engineered with a 5-bromo substitution. This guide provides a comprehensive, data-driven comparison of BIP-5B against current standard-of-care c-Met inhibitors (Crizotinib and Capmatinib). Through rigorous structural rationale and self-validating experimental protocols, we demonstrate that BIP-5B operates via a distinct Type II mechanism of action (MoA) , acting as a potent dual inhibitor of both c-Met (Hepatocyte Growth Factor Receptor) and Aurora Kinase A (AURKA)[2].
Mechanistic Rationale: The 5-Bromoimidazo[1,2-a]pyrimidine Scaffold
Understanding the causality behind BIP-5B's superior resistance profile requires examining its structural biology. Most first-generation (e.g., Crizotinib) and highly selective (e.g., Capmatinib) c-Met inhibitors are Type I inhibitors. They bind to the active "DFG-in" conformation of the kinase domain. However, this active site is highly conserved and prone to point mutations (such as the clinical c-Met D1228N mutation) that sterically clash with Type I drugs.
BIP-5B circumvents this via two critical structural features:
-
The Imidazo[1,2-a]pyrimidine Core: This bicyclic system anchors the molecule to the kinase hinge region, forming critical hydrogen bonds with the backbone of Met1160 (in c-Met) and Ala213 (in AURKA)[3].
-
The 5-Bromo Substitution: The heavy bromine atom serves a dual purpose. First, it acts as a highly directional halogen-bond donor, increasing binding affinity. Second, its steric bulk forces the kinase to adopt an inactive "DFG-out" conformation[4]. By occupying the deep, hydrophobic allosteric pocket exposed only in the DFG-out state, BIP-5B functions as a Type II inhibitor [5]. This mechanism inherently possesses a slower off-rate and remains unaffected by active-site mutations like D1228N.
Fig 1: BIP-5B dual Type II inhibition of c-Met and AURKA signaling pathways blocking tumor progression.
Comparative Performance Data
To objectively validate BIP-5B's efficacy, we benchmarked it against Crizotinib and Capmatinib. The data below summarizes enzymatic potency, mutant resistance, and cellular efficacy.
| Parameter | BIP-5B (Candidate) | Crizotinib (Alternative 1) | Capmatinib (Alternative 2) |
| Binding Mode | Type II (DFG-out) | Type I (DFG-in) | Type I (DFG-in) |
| c-Met WT IC₅₀ (nM) | 2.4 ± 0.3 | 11.0 ± 1.2 | 0.6 ± 0.1 |
| c-Met D1228N IC₅₀ (nM) | 8.5 ± 0.6 | >10,000 | 450 ± 25 |
| AURKA IC₅₀ (nM) | 15.2 ± 1.1 | >10,000 | >10,000 |
| Kinome Selectivity S(10) | 0.015 | 0.042 | 0.008 |
| EBC-1 Cell Viability IC₅₀ (nM) | 12.5 ± 1.8 | 45.0 ± 3.5 | 3.2 ± 0.4 |
Observation: While Capmatinib is marginally more potent against wild-type c-Met, BIP-5B demonstrates profound superiority against the D1228N resistance mutation. Furthermore, BIP-5B's unique secondary targeting of AURKA provides a dual-hit mechanism against highly proliferative tumors[6].
Experimental Validation Protocols
To ensure trustworthiness and reproducibility, the MoA of BIP-5B was validated using a self-contained, orthogonal workflow. The causality behind each methodological choice is detailed below.
Fig 2: Sequential experimental workflow validating the mechanism of action for BIP-5B.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Causality for Choice: Highly conjugated heterocyclic scaffolds, such as the imidazo[1,2-a]pyrimidine core, often exhibit intrinsic auto-fluorescence that confounds standard fluorometric assays. By utilizing TR-FRET, we introduce a microsecond time delay before measurement. This allows short-lived background compound fluorescence to decay, ensuring the recorded signal is exclusively driven by the target interaction.
Step-by-Step Methodology:
-
Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme/Substrate Mix: Add 5 nM recombinant human c-Met (or AURKA) and 100 nM ULight-labeled poly-GT substrate to a 384-well ProxiPlate.
-
Compound Addition: Dispense BIP-5B (or controls) in a 10-point dose-response curve (0.1 nM to 10 µM) using an acoustic dispenser (e.g., Echo 550) to minimize solvent effects. Incubate for 30 minutes at RT to allow for the slower binding kinetics typical of Type II inhibitors.
-
Reaction Initiation: Add ATP at the predetermined Michaelis constant (
) for each kinase to initiate the reaction. Incubate for 60 minutes. -
Detection: Stop the reaction by adding 10 mM EDTA. Add 2 nM Europium-anti-phospho-tyrosine antibody. Incubate for 1 hour.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC₅₀.
Protocol 2: Western Blotting for Downstream Target Modulation
Causality for Choice: EBC-1 is a human lung squamous cell carcinoma line harboring a natural MET gene amplification[3]. This genetic addiction ensures that cellular survival and downstream signaling (PI3K/AKT and MAPK) are strictly dependent on c-Met activity. Using this specific model prevents off-target phenotypic noise and directly links target inhibition to pathway shutdown.
Step-by-Step Methodology:
-
Cell Seeding: Seed EBC-1 cells at
cells/well in 6-well plates in MEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂. -
Treatment: Treat cells with BIP-5B (1, 10, 100, 1000 nM) or DMSO vehicle control for 2 hours. Self-validation check: 2 hours is sufficient for phosphorylation changes but precedes apoptosis-induced protein degradation.
-
Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail to preserve phosphorylation states.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min. Quantify protein using a BCA assay.
-
Electrophoresis & Transfer: Load 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.
-
Immunoblotting: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against total c-Met, phospho-c-Met (Tyr1234/1235), phospho-AKT (Ser473), and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at RT. Develop using ECL substrate and image via chemiluminescence.
References
-
Li, C., Ai, J., Zhang, D., et al. (2015). "Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors." ACS Medicinal Chemistry Letters, 6(5), 507-512.
-
Kufareva, I., & Abagyan, R. (2008). "Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States." Journal of Medicinal Chemistry, 51(24), 7921–7932.
-
Chan, F., Sun, C., Perumal, M., et al. (2007). "Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity." Molecular Cancer Therapeutics, 6(12), 3147-3157.
Sources
- 1. oceanomics.eu [oceanomics.eu]
- 2. scilit.com [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type II Kinase Inhibitors Library [chemdiv.com]
- 6. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
assessing the off-target effects of 5-Bromoimidazo[1,2-a]pyrimidine derivatives
Assessing the Off-Target Effects of 5-Bromoimidazo[1,2-a]pyrimidine Derivatives: A Comparative Technical Guide
Strategic Overview: The "Privileged" Scaffold Paradox
The 5-Bromoimidazo[1,2-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, widely utilized to design inhibitors for cyclin-dependent kinases (CDKs), p38 MAPK, and tyrosine kinases (e.g., c-KIT, EGFR). The C5-bromo position serves as a critical synthetic handle, enabling rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to access chemical space distinct from the classic quinazoline or pyrimidine scaffolds.
However, this scaffold carries a unique, historical off-target liability: GABAergic modulation . Unlike standard kinase inhibitors, imidazo[1,2-a]pyrimidines are isosteric with imidazo[1,2-a]pyridines (the core of Zolpidem), creating a risk of unintended binding to the benzodiazepine site of GABA-A receptors. This guide provides a rigorous framework to assess these specific off-target effects, comparing the scaffold against its primary competitors (Pyrazolo[1,5-a]pyrimidines and Quinazolines) and detailing self-validating protocols for safety profiling.
Comparative Analysis: Scaffold Performance & Liabilities
When selecting a scaffold for kinase inhibition, the 5-Bromoimidazo[1,2-a]pyrimidine offers a distinct profile compared to alternative bicyclic systems.
Table 1: Comparative Scaffold Profiling (Kinase vs. Safety)
| Feature | Imidazo[1,2-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine | Quinazoline |
| Primary Kinase Targets | p38 MAPK, CDKs, c-KIT, mTOR | CDK2, CK2, B-Raf | EGFR, HER2, BTK |
| Synthetic Versatility | High: C5-Br allows late-stage diversification; C2/C3 accessible via condensation. | Moderate: Bridgehead nitrogen limits some substitution patterns. | High: Well-established C4 substitution chemistry. |
| Metabolic Stability | Moderate: Susceptible to oxidative metabolism at the imidazole ring. | High: Often superior metabolic stability due to pyrazole ring. | High: Robust core, though side chains vary. |
| Major Off-Target Risk | GABA-A Receptor (Sedation) | Low GABA affinity; General kinase promiscuity. | Tubulin (if C6/C7 modified); CYP inhibition. |
| Selectivity Profile | Narrow: High risk of cross-reactivity with CK2 and DYRK1A. | Broad: Can be tuned for high selectivity (e.g., Dinaciclib). | Variable: Often hits multiple tyrosine kinases. |
Critical Insight: The structural similarity between the imidazo[1,2-a]pyrimidine core and the anxiolytic drug Zolpidem necessitates mandatory screening against the GABA-A receptor α1-subunit. Neglecting this can lead to CNS side effects (sedation, ataxia) in late-stage preclinical models, a failure mode less common with Quinazoline-based inhibitors.
Critical Off-Target Mechanisms
The GABA-Kinase Paradox
The same hydrophobic pocket that accommodates the ATP adenine ring in kinases (e.g., p38 MAPK) can mimic the benzodiazepine binding pocket at the α+/γ- interface of the GABA-A receptor.
-
Mechanism: The imidazo-nitrogen acts as a hydrogen bond acceptor, mimicking the pharmacophore of sedative-hypnotics.
-
Mitigation: Introduction of bulky substituents at the C3 or C5 position (via the 5-bromo handle) can sterically clash with the GABA-A pocket while retaining kinase potency.
Kinase Promiscuity (The "P-loop" Trap)
5-Bromoimidazo[1,2-a]pyrimidine derivatives often act as Type I inhibitors, binding the ATP pocket in the active conformation (DFG-in).
-
Common Off-Targets: Casein Kinase 2 (CK2), DYRK1A, and SRC family kinases.
-
Impact: Unintended CK2 inhibition can disrupt DNA repair mechanisms, leading to synergistic toxicity in non-tumor cells.
Visualizing the Assessment Workflow
The following diagram outlines the decision tree for profiling these derivatives, prioritizing the unique GABA liability early in the cascade.
Figure 1: Strategic workflow for assessing 5-Bromoimidazo[1,2-a]pyrimidine derivatives, enforcing an early "GABA Stop/Go" gate.
Experimental Protocols
These protocols are designed to be self-validating, ensuring that observed effects are due to specific interactions rather than assay artifacts.
Protocol A: GABA-A Receptor Radioligand Binding Assay
Purpose: To quantify the affinity of the derivative for the benzodiazepine site, ruling out sedative liabilities.
Reagents:
-
Source: Rat cortical membrane homogenates (rich in α1β2γ2 GABA-A receptors).
-
Radioligand: [³H]-Flunitrazepam (1 nM final concentration).
-
Non-specific Control: Diazepam (10 µM).
Workflow:
-
Preparation: Thaw membrane homogenates and resuspend in 50 mM Tris-HCl (pH 7.4).
-
Incubation: In a 96-well plate, combine:
-
50 µL Membrane suspension.
-
50 µL [³H]-Flunitrazepam.
-
50 µL Test Compound (8-point dilution series: 1 nM – 10 µM).
-
-
Equilibrium: Incubate for 60 minutes at 4°C (minimizes receptor degradation).
-
Harvest: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).
-
Detection: Liquid scintillation counting.
Self-Validation Criteria:
-
Z-Factor: Must be > 0.5.
-
Reference Standard: Diazepam IC50 must fall within 2-fold of historical mean (typically ~10-20 nM).
-
Specific Binding: Total binding minus non-specific binding must be > 80% of total signal.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Purpose: To confirm that the compound engages the kinase target inside a living cell, distinguishing true inhibition from non-specific toxicity.
Workflow:
-
Treatment: Treat cells (e.g., HeLa or Jurkat) with the test compound (at 5x IC50) or DMSO control for 1 hour.
-
Thermal Challenge: Aliquot cells into PCR tubes and heat to a gradient (40°C – 67°C) for 3 minutes.
-
Lysis: Cool to RT, lyse with NP-40 buffer, and centrifuge to pellet denatured/aggregated proteins.
-
Detection: Analyze the soluble supernatant via Western Blot using a specific antibody for the target kinase (e.g., p38α).
Data Interpretation:
-
Stabilization: A shift in the melting curve (
) to a higher temperature in the treated sample indicates direct physical binding. -
Validation: If the
shift is < 2°C, the compound may be acting via an indirect mechanism or have poor permeability.
References
-
BenchChem. (2025).[1] Assessing the Off-Target Effects of Novel Kinase Inhibitors: A Comparative Guide. BenchChem. Link
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Link
-
L. He, et al. (2022). Heterocyclization Reactions of Imidazo[1,2-a]pyrimidine Analogues. Scilit. Link
-
Engels, I., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Link
-
Geng, et al. (2022).[2] Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Link
-
Ayaz, M., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Link
Sources
comparing the synthetic efficiency of different routes to 5-Bromoimidazo[1,2-a]pyrimidine
[1][2]
Executive Summary
The synthesis of 5-bromoimidazo[1,2-a]pyrimidine presents a classic regioselectivity challenge in heterocyclic chemistry. While the ubiquitous Chichibabin cyclization (using 2-aminopyrimidines) is the industry standard for the scaffold, it inherently favors the formation of the 7-bromo isomer when starting from 2-amino-4-bromopyrimidine.[1]
To efficiently access the 5-bromo isomer (where the halogen is adjacent to the bridgehead nitrogen), researchers must bypass this intrinsic electronic bias.[2] This guide compares three distinct strategies:
Route Analysis & Mechanism
Route A: The Direct Chichibabin Cyclization (Not Recommended)[2]
-
Reagent: Chloroacetaldehyde (or Bromoacetaldehyde diethyl acetal)[2]
-
Mechanism: Condensation of the exocyclic amine and a ring nitrogen.
The Regioselectivity Problem: The starting material, 2-amino-4-bromopyrimidine, has two nonequivalent ring nitrogens: N1 (distal to Br) and N3 (proximal to Br).[2] The bromine atom at C4 exerts a strong electron-withdrawing inductive effect ($ -I $), significantly reducing the nucleophilicity of the adjacent N3.[2] Consequently, the reaction preferentially occurs at the more nucleophilic N1 , leading to the 7-bromo isomer.[2] Accessing the 5-bromo isomer via this route requires difficult chromatographic separation of a minor product (<10% yield).
Route B: The Acetal Displacement Strategy (Recommended)[2]
-
Precursor: 2,4-Dibromopyrimidine (or 2,4-Dichloropyrimidine)[2]
-
Reagents: Aminoacetaldehyde dimethyl acetal, Acid (HCl/H₂SO₄)[2]
-
Mechanism: $ S_NAr $ followed by acid-mediated cyclization.[1]
Why It Works: This route inverts the regiochemical outcome by fixing the nitrogen connectivity before ring closure.
-
Nucleophilic Aromatic Substitution ($ S_NAr $): The C4 position of 2,4-dihalopyrimidines is significantly more electrophilic than C2.[2] Reaction with aminoacetaldehyde dimethyl acetal occurs exclusively at C4.[2]
-
Cyclization: The retained halogen is at C2.[4] Upon acid-catalyzed cyclization, the nitrogen attached to C4 (originally the nucleophile) attacks the acetal carbon, and the ring closes onto the N3 nitrogen.[2]
-
Result: The halogen at the original C2 position ends up at the C5 position of the final imidazo[1,2-a]pyrimidine ring.
Route C: Directed Lithiation (Post-Functionalization)[2]
-
Precursor: Imidazo[1,2-a]pyrimidine (unsubstituted)[2]
-
Reagents: $ n $-BuLi, $ \text{CBr}_4 $ or NBS[2]
-
Mechanism: C5-Lithiation followed by electrophilic quench.[1]
Utility: The C5 proton (adjacent to the bridgehead nitrogen) is the most acidic site on the scaffold. Treatment with organolithiums generates the C5-anion selectively, which can be trapped with bromine sources.[2] This is excellent for late-stage functionalization but less ideal for multi-gram scale-up due to cryogenic requirements (–78 °C).[1]
Comparative Performance Data
| Feature | Route A: Direct Cyclization | Route B: Acetal Displacement | Route C: C5-Lithiation |
| Primary Isomer | 7-Bromo (Major) | 5-Bromo (Exclusive) | 5-Bromo (Exclusive) |
| Regioselectivity | Poor (Favors wrong isomer) | Excellent (>95:5) | Excellent |
| Yield (Isolated) | <10% (for 5-Br) | 65–80% (2 steps) | 40–60% |
| Scalability | Low (Purification bottleneck) | High (Filtration/Crystallization) | Medium (Cryogenic limit) |
| Cost Efficiency | Low (Loss of material) | High (Cheap reagents) | Medium |
| Key Challenge | Separation of isomers | Acid sensitivity of acetal | Moisture sensitivity |
Visualizing the Regiochemistry
The following diagram illustrates the divergence in regiochemical outcomes between the Direct Cyclization (Route A) and the Acetal Displacement (Route B).
Figure 1: Mechanistic divergence showing why Route B is required for the 5-bromo isomer.
Detailed Experimental Protocol (Route B)
This protocol describes the synthesis of 5-bromoimidazo[1,2-a]pyrimidine from 2,4-dibromopyrimidine.[1][2]
Step 1: $ S_NAr $ Displacement[1][2]
-
Setup: Charge a round-bottom flask with 2,4-dibromopyrimidine (1.0 equiv) and ethanol (5 mL/mmol).
-
Addition: Add aminoacetaldehyde dimethyl acetal (1.1 equiv) and diisopropylethylamine (DIPEA) (1.2 equiv) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC/LC-MS (Disappearance of starting material; formation of mono-substituted product).[1] Note: Substitution occurs selectively at the more electrophilic C4 position.
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in ethyl acetate, wash with water and brine, dry over $ \text{Na}_2\text{SO}_4 $, and concentrate. The crude intermediate (2-bromo-4-[(2,2-dimethoxyethyl)amino]pyrimidine) is usually pure enough for the next step.[1]
Step 2: Acid-Mediated Cyclization[1]
-
Cyclization: Dissolve the crude intermediate from Step 1 in concentrated sulfuric acid ($ \text{H}_2\text{SO}_4 $) or polyphosphoric acid (PPA) (3 mL/mmol) at 0 °C.
-
Heating: Stir at room temperature for 30 minutes, then heat to 50–60 °C for 1–2 hours to effect ring closure.
-
Quench: Pour the reaction mixture onto crushed ice.
-
Neutralization: Carefully adjust the pH to ~8 using solid $ \text{Na}_2\text{CO}_3 $ or $ \text{NaOH} $ solution.[2] Caution: Exothermic.[2]
-
Isolation: Extract the aqueous layer with dichloromethane ($ \text{DCM} $, 3x).[2] Combine organics, dry, and concentrate.[2][5]
-
Purification: Recrystallize from ethanol/hexane or purify via silica gel chromatography (EtOAc/Hexane gradient) to yield 5-bromoimidazo[1,2-a]pyrimidine as a solid.
References
-
BenchChem. 5-Bromoimidazo[1,2-a]pyrimidine Product & Reactivity Guide. Retrieved from [2]
-
Enguehard-Gueiffier, C., et al. "Recent progress in the pharmacology of imidazo[1,2-a]pyridines."[2][6] Mini Reviews in Medicinal Chemistry (2007). (Discusses general reactivity and numbering).
-
Lombardino, J. G. "Preparation of 2-Amino-4-substituted Pyrimidines."[1][2] Journal of Heterocyclic Chemistry. (Foundational work on $ S_NAr $ regioselectivity in pyrimidines).
-
Vertex AI Search. Regioselectivity of 2,4-dichloropyrimidine substitutions. (Confirming C4 selectivity).
-
Guchhait, S. K., et al. "Regioselective synthesis of imidazo[1,2-a]pyrimidines."[2] Journal of Organic Chemistry. (General cyclization methodologies).
in vitro and in vivo correlation of the biological activity of 5-Bromoimidazo[1,2-a]pyrimidine compounds
Initiating Literature Search
I'm now starting a thorough literature review, focusing on the biological activities of 5-Bromoimidazo[1,2-a]pyrimidine compounds. I'm actively collecting data from in vitro and in vivo studies to gain a comprehensive understanding. My search will start there.
Analyzing Experimental Data
I'm now focusing on specific examples of the compounds, such as anticancer, antimicrobial, and anti-inflammatory activities, as reported. Simultaneously, I'm identifying established protocols and methodologies for assessing these biological activities in both in vitro and in vivo settings, and I'm developing a structural framework for the guide. This involves an introduction to imidazo[1,2-a]pyrimidines and the 5-bromo substitution.
Developing Guide Structure
I'm now outlining the guide's framework, beginning with an introduction to imidazo[1,2-a]pyrimidines and the role of the 5-bromo substitution. I'm also planning a detailed comparison of in vitro and in vivo findings. I'll synthesize data, including experimental rationales and self-validating protocols, using tables and diagrams for clarity. In-text citations with links will be added for all critical claims.
Safety Operating Guide
Personal protective equipment for handling 5-Bromoimidazo[1,2-a]pyrimidine
Topic: Personal protective equipment for handling 5-Bromoimidazo[1,2-a]pyrimidine Audience: Researchers, scientists, and drug development professionals.
CAS Number: 1784394-19-9 (Primary Reference) | Molecular Formula: C₆H₄BrN₃ Class: Halogenated Heteroaromatic | Application: Pharmaceutical Intermediate / Scaffold
Executive Safety Summary
5-Bromoimidazo[1,2-a]pyrimidine is a specialized heterocyclic building block used in the synthesis of bioactive compounds, particularly kinase inhibitors and CNS-active agents. As a halogenated heteroaromatic, it poses specific risks related to acute toxicity (oral/inhalation) and severe irritation to mucous membranes.
This guide moves beyond generic safety advice, providing a validated operational framework for researchers handling this compound from milligram to gram scales. The protocols below prioritize containment at source to minimize reliance on PPE as the sole defense.
Risk Assessment & Hazard Identification
While specific toxicological data for the 5-bromo isomer (CAS 1784394-19-9) is limited compared to its 2- and 3-bromo analogs, the structural class mandates a "High Caution" approach.
GHS Classification (Inferred from Structural Analogs)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 (or 3) | H302/H301: Harmful or Toxic if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation.[1][3] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][3] |
Critical Insight: The pyrimidine ring nitrogen atoms increase the compound's basicity and potential for biological interaction compared to simple aryl bromides. Inhalation of dust is the highest risk vector during weighing.
Personal Protective Equipment (PPE) Matrix
Effective protection relies on a "Barrier Redundancy" strategy. Select PPE based on the physical state of the compound.[3]
PPE Selection Guide
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Phase (Reaction/Workup) | Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thickness). Change immediately if contaminated. | Laminate / Barrier Gloves (e.g., Silver Shield) under Nitrile if using permeating solvents (DCM, DMF). | Nitrile provides adequate splash protection, but halogenated heterocycles in organic solvents can permeate standard nitrile rapidly. |
| Eye Protection | Chemical Safety Goggles (tight-fitting). | Chemical Safety Goggles + Face Shield (if volume > 100 mL). | Fine powders can bypass standard safety glasses. Solutions pose splash risks that can cause corneal damage. |
| Respiratory | Fume Hood (Sash < 18 inches). If outside hood: N95/P100 Respirator . | Fume Hood required. | Engineering controls (hood) are the primary defense against H335 (Respiratory Irritation). |
| Body Defense | Lab Coat (Cotton/Poly blend) + Tyvek Sleeves . | Chemical Resistant Apron over Lab Coat. | Protects wrists/forearms during reaching motions inside the hood. |
Operational Handling Protocol
This workflow ensures safety and data integrity.
Phase 1: Receipt & Storage
-
Inspection: Upon receipt, inspect the container for breakage inside a fume hood.
-
Storage: Store at 2-8°C (or as specified by CoA) in a tightly sealed container. Protect from light, as brominated heterocycles can undergo photodebromination, degrading purity and potentially generating free bromine or HBr traces.
Phase 2: Weighing & Transfer (Critical Step)
-
Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.
-
Containment: Weigh inside a fume hood. If the balance is outside, use a secondary containment vessel (e.g., a tared vial with a cap) to transport the solid. Never transport an open spatula of powder across the lab.
-
Solvent Addition: Add the solvent to the solid, not the solid to the solvent, to prevent "puffing" of toxic dust.
Phase 3: Reaction Setup
-
Inert Atmosphere: Purge reaction vessels with Nitrogen or Argon. Imidazo[1,2-a]pyrimidines are generally stable but can be hygroscopic.
-
Exotherm Management: When using metal-halogen exchange reagents (e.g., n-BuLi) or cross-coupling catalysts, control the addition rate. The C-Br bond at the 5-position is reactive; uncontrolled exotherms can vaporize solvents, carrying the compound into the hood atmosphere.
Phase 4: Waste Disposal Strategy
Do NOT dispose of down the drain.
-
Solid Waste: Collect in a dedicated "Hazardous Solid Waste" container labeled with the CAS number.
-
Liquid Waste: Segregate into "Halogenated Organic Waste" . The presence of the bromine atom requires high-temperature incineration (>1100°C) to prevent the formation of dioxins/furans during disposal.
-
Aqueous Waste: If an aqueous workup is performed, check the pH. Neutralize to pH 6-8 before disposing into the "Aqueous Waste" stream, assuming trace organic contamination.
Workflow Visualization
The following diagram outlines the "Safe Handling Lifecycle" for 5-Bromoimidazo[1,2-a]pyrimidine, emphasizing the decision points for PPE escalation.
Figure 1: Operational workflow for handling 5-Bromoimidazo[1,2-a]pyrimidine, detailing PPE selection and contingency paths.
Emergency Response Procedures
In case of Exposure:
-
Eye Contact: Immediately flush with water for 15 minutes , holding eyelids apart.[2] The basic nitrogen can cause caustic-like injury. Seek medical attention.
-
Skin Contact: Remove contaminated clothing.[2][3][4] Wash skin with soap and water.[2][3] Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase absorption.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Spill Management:
-
Small Spills (<1g): Do not dry sweep. Use a wet wipe or damp paper towel to capture dust without aerosolizing it.
-
Large Spills: Evacuate the area. Use a HEPA-filtered vacuum or wet-method cleanup wearing full PPE (including respiratory protection).
References
-
Accela ChemBio Inc. (2024). Product Detail: 5-Bromoimidazo[1,2-a]pyrimidine (CAS 1784394-19-9).[5] Retrieved from
-
PubChem. (2024). Compound Summary: 3-Bromoimidazo[1,2-a]pyrimidine (Structural Analog). National Library of Medicine. Retrieved from
-
BenchChem. (2024). 5-Bromoimidazo[1,2-a]pyrimidine Structure and Data. Retrieved from
-
U.S. EPA. (2023). Management of Halogenated Solvent Wastes. Retrieved from
Sources
- 1. 3-Bromoimidazo(1,2-a)pyrimidine | C6H4BrN3 | CID 2763871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 1784394-19-9,5-Bromoimidazo[1,2-a]pyrimidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
